3-Amino-5-bromo-2-ethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMBKKSDPMLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-5-bromo-2-ethylpyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential reactivity of 3-Amino-5-bromo-2-ethylpyridine (CAS No: 1093819-32-9). Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs, primarily 3-amino-5-bromo-2-methylpyridine and other substituted bromopyridines, to infer its characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by providing a consolidated source of information and outlining potential experimental approaches for its study.
Introduction
This compound is a halogenated pyridine derivative. Such scaffolds are of significant interest in the field of drug discovery and materials science due to their ability to participate in a variety of chemical transformations, most notably cross-coupling reactions. The presence of amino, bromo, and ethyl functional groups on the pyridine ring offers multiple points for molecular modification, making it a potentially versatile building block for the synthesis of more complex molecules with desired biological or material properties. This guide summarizes the known information and provides predicted properties and reactivity based on analogous structures.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1093819-32-9 | [2] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| IUPAC Name | 5-Bromo-2-ethylpyridin-3-amine | |
| Appearance | No Data Available | [1] |
| Melting Point | No Data Available | [1] |
| Boiling Point | No Data Available | [1] |
| Solubility | No Data Available | [1] |
Note: The lack of available data for physical properties such as melting point, boiling point, and solubility highlights the novelty of this compound and the need for empirical characterization.
Spectral Data (Analog-Based)
No specific spectral data for this compound has been published. However, the expected spectral characteristics can be inferred from closely related compounds such as 3-amino-5-bromo-2-iodopyridine and various methyl-substituted analogs.[3][4][5] Researchers synthesizing this compound should expect to see characteristic signals corresponding to the substituted pyridine ring and the ethyl group.
Expected Spectroscopic Features:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group, and a broad singlet for the amine protons. |
| ¹³C NMR | Six distinct signals for the pyridine ring carbons and two signals for the ethyl group carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |
Synthesis and Reactivity
Synthesis
A definitive, published synthetic protocol for this compound was not identified. However, its synthesis can be logically deduced from established methods for preparing similar substituted pyridines. A plausible synthetic route would involve the reduction of a corresponding nitro-substituted pyridine.
Proposed Synthetic Pathway:
Figure 1: A proposed synthetic pathway for this compound.
Chemical Reactivity
The chemical reactivity of this compound is expected to be dictated by its three primary functional groups: the pyridine ring, the amino group, and the bromo substituent. The bromine atom, in particular, makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions.
Potential Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, substituting the bromine atom with an aryl or alkyl group.[6]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be substituted with a variety of other functional groups.
Experimental Protocols (Analog-Based)
The following are generalized experimental protocols based on the synthesis and reactions of the closely related compound, 5-bromo-2-methylpyridin-3-amine. These should serve as a starting point for the development of specific protocols for the ethyl analog.
Protocol: Reduction of a Nitro-Substituted Bromopyridine (Analogous to Fe/AcOH Reduction)
This protocol is adapted from the synthesis of 2-bromo-5-methylpyridin-3-amine.[7]
-
To a solution of the starting nitro compound (e.g., 5-bromo-2-ethyl-3-nitropyridine) in acetic acid, add iron powder.
-
Heat the reaction mixture (e.g., to 80°C) and stir for a specified period (e.g., 30 minutes to several hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)
This protocol is based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[6]
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).
-
Add a solvent system, such as a mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at an elevated temperature (e.g., 85-95°C) for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel compound like this compound.
Figure 2: A general experimental workflow for the synthesis and characterization of a chemical compound.
Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or the involvement of this compound in any signaling pathways. However, the aminopyridine scaffold is present in numerous biologically active compounds and approved drugs. The potential for this compound to serve as a precursor for molecules with therapeutic potential warrants further investigation.
Given the common targets of similar heterocyclic compounds, potential areas of investigation could include:
-
Kinase inhibition
-
G-protein coupled receptor (GPCR) modulation
-
Ion channel modulation
A logical workflow for investigating the biological activity of this novel compound is presented below.
Figure 3: A logical workflow for the investigation of the biological activity of a novel compound.
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a framework for its study based on the properties and reactivity of closely related analogs. The protocols and workflows presented herein are intended to facilitate future research and unlock the potential of this and similar substituted pyridines in the development of novel therapeutics and materials. Further empirical studies are necessary to fully characterize its chemical and physical properties.
References
- 1. This compound [srdpharma.com]
- 2. eontrading.uk [eontrading.uk]
- 3. 5-AMINO-3-BROMO-2-METHYLPYRIDINE(186593-43-1) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: 3-Amino-5-bromo-2-ethylpyridine
CAS Number: 1093819-32-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-5-bromo-2-ethylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact compound, this guide also includes information on closely related analogs to provide a broader context for its potential properties and reactivity.
Chemical Identity and Properties
This compound is a substituted pyridine with the molecular formula C₇H₉BrN₂. While specific, experimentally determined properties for this compound are not widely published, data for analogous compounds can provide useful estimates.
Table 1: Physicochemical Properties of this compound and Analogous Compounds
| Property | This compound (Predicted/Unconfirmed) | 2-Amino-5-bromo-3-methylpyridine[1][2] | 3-Amino-2-bromo-5-chloropyridine[3] |
| CAS Number | 1093819-32-9 | 3430-21-5 | 90902-83-3 |
| Molecular Formula | C₇H₉BrN₂ | C₆H₇BrN₂ | C₅H₄BrClN₂ |
| Molecular Weight | 201.07 g/mol | 187.04 g/mol | 207.45 g/mol |
| Appearance | Not available | Light yellow to brown crystalline powder | Not available |
| Melting Point | Not available | 88-95 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available |
Synthesis and Reactivity
Representative Synthesis of a Substituted Aminobromopyridine
A common strategy for the synthesis of aminobromopyridines involves the reduction of a corresponding nitropyridine. The following is a representative protocol for the synthesis of 2-bromo-5-methylpyridin-3-amine from 2-bromo-5-methyl-3-nitropyridine.[4]
Experimental Protocol: Reduction of a Nitropyridine
-
Reaction Setup: To a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL), add iron powder (1.11 g, 19.8 mmol).
-
Reaction Execution: Heat the mixture to 80°C and add the nitropyridine solution dropwise over 20 minutes. Continue stirring for an additional 30 minutes at 80°C.
-
Work-up: After allowing the reaction to stir at room temperature for 16 hours, dilute the mixture with ethyl acetate (20 mL) and filter through Celite.
-
Extraction: Concentrate the filtrate under vacuum. Carefully neutralize the residue with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic phases, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
References
- 1. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]
- 3. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Amino-5-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of 3-Amino-5-bromo-2-ethylpyridine. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally related molecules to propose a viable synthetic pathway and predict its characteristic analytical signatures. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar pyridine derivatives. All quantitative data, including predicted spectroscopic information, are summarized in structured tables for clarity and ease of comparison.
Molecular Structure and Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₉BrN₂. The structural features include a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl group at the 2-position. These functional groups are expected to influence the molecule's reactivity, polarity, and potential for intermolecular interactions.
Below is a summary of the known and calculated properties of this compound.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-ethylpyridin-3-amine | N/A |
| CAS Number | 1093819-32-9 | [1] |
| Molecular Formula | C₇H₉BrN₂ | N/A |
| Molecular Weight | 201.06 g/mol | N/A |
| Predicted LogP | 1.8 - 2.2 | N/A |
| Predicted pKa | Amine: 4.5 - 5.5; Pyridine N: 2.0 - 3.0 | N/A |
Proposed Synthesis
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols based on general procedures for similar transformations.
Step 1: Synthesis of 2-Ethyl-3-nitropyridine
-
Materials: 2-Ethylpyridine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add 2-ethylpyridine. To this solution, add fuming nitric acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is warmed to room temperature and then heated to 50-60 °C for several hours. The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice and neutralized with a suitable base (e.g., NaOH solution) to precipitate the product. The crude product is then filtered, washed with water, and can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Ethylpyridin-3-amine
-
Materials: 2-Ethyl-3-nitropyridine, iron powder, hydrochloric acid (or hydrogen gas and a palladium on carbon catalyst).
-
Procedure (Fe/HCl): To a suspension of iron powder in a mixture of ethanol and water, add a small amount of concentrated hydrochloric acid. Heat the mixture to reflux and then add a solution of 2-ethyl-3-nitropyridine in ethanol dropwise. The reaction is refluxed until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is cooled, and the iron salts are filtered off. The filtrate is concentrated, and the pH is adjusted to be basic to precipitate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-ethylpyridin-3-amine.
Step 3: Synthesis of this compound
-
Materials: 2-Ethylpyridin-3-amine, N-bromosuccinimide (NBS) or bromine, acetic acid.
-
Procedure (NBS): Dissolve 2-ethylpyridin-3-amine in a suitable solvent such as acetonitrile or chloroform. Add N-bromosuccinimide portion-wise at room temperature. The reaction is stirred for several hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-6 (Pyridine) |
| ~7.2 | d | 1H | H-4 (Pyridine) |
| ~4.5 - 5.0 | br s | 2H | -NH₂ |
| ~2.7 | q | 2H | -CH₂-CH₃ |
| ~1.2 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 (Pyridine) |
| ~145 | C-6 (Pyridine) |
| ~140 | C-3 (Pyridine) |
| ~125 | C-4 (Pyridine) |
| ~105 | C-5 (Pyridine) |
| ~25 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | C=C and C=N stretch (Pyridine ring) |
| 1500 - 1400 | Medium | N-H bend |
| 1100 - 1000 | Medium | C-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 600 - 500 | Medium | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 201/203 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 186/188 | [M-CH₃]⁺ |
| 172/174 | [M-C₂H₅]⁺ |
| 122 | [M-Br]⁺ |
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Research into the biological effects of this compound would be a novel area of investigation. Given the prevalence of substituted pyridines in pharmacologically active molecules, it is plausible that this compound could serve as a scaffold or intermediate in the development of new therapeutic agents.
Logical Relationship of Spectroscopic Analysis
The structural elucidation of this compound would follow a logical workflow, integrating data from various spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of a molecule.
Conclusion
This compound is a chemical compound for which detailed experimental data is not widely published. This guide has provided a proposed synthetic route and predicted spectroscopic data based on the known chemistry of related pyridine derivatives. This information serves as a valuable starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation is necessary to confirm the proposed synthesis and the predicted analytical data. The structural motifs present in this molecule suggest it may be of interest in medicinal chemistry and materials science.
References
Synthesis of 3-Amino-5-bromo-2-ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for 3-Amino-5-bromo-2-ethylpyridine, a valuable building block in pharmaceutical research and development. The following sections provide a comprehensive overview of a plausible multi-step synthesis, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproduction and further investigation.
Executive Summary
The synthesis of this compound can be achieved through a four-step sequence commencing with the introduction of an ethyl group onto the pyridine ring, followed by nitration, reduction, and subsequent bromination. This guide outlines a feasible pathway, providing specific experimental conditions and expected yields for each transformation. The presented methodologies are derived from analogous procedures reported in the scientific literature for structurally similar compounds.
Proposed Synthesis Pathway
A logical and practical synthetic route to this compound is proposed as follows:
-
Step 1: Synthesis of 2-Ethylpyridine via Negishi cross-coupling of 2-chloropyridine with an ethylzinc reagent.
-
Step 2: Synthesis of 2-Ethyl-3-nitropyridine through the nitration of 2-ethylpyridine.
-
Step 3: Synthesis of 2-Ethylpyridin-3-amine by the reduction of the corresponding nitro compound.
-
Step 4: Synthesis of this compound via electrophilic bromination of the aminopyridine.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Synthesis of 2-Ethylpyridine
The introduction of the ethyl group at the 2-position of the pyridine ring can be efficiently achieved using a Negishi cross-coupling reaction. This method offers good yields and functional group tolerance.
Experimental Protocol:
An organozinc reagent is first prepared by reacting ethylzinc bromide with 2-chloropyridine in the presence of a palladium catalyst.
-
To a solution of 2-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF), add Pd(PPh₃)₄ (0.05 equivalents).
-
Slowly add a solution of ethylzinc bromide (1.2 equivalents) in THF to the reaction mixture at room temperature under an inert atmosphere.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethylpyridine.
| Parameter | Value |
| Starting Material | 2-Chloropyridine |
| Key Reagents | Ethylzinc bromide, Pd(PPh₃)₄ |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 60 °C |
| Reaction Time | 12 hours |
| Reported Yield | 75-85% |
Step 2: Synthesis of 2-Ethyl-3-nitropyridine
Nitration of the synthesized 2-ethylpyridine is the subsequent step to introduce the nitro group at the 3-position.
Experimental Protocol:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0 °C, slowly add 2-ethylpyridine (1 equivalent) while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography to yield 2-ethyl-3-nitropyridine.
| Parameter | Value |
| Starting Material | 2-Ethylpyridine |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Reported Yield | 60-70% |
Step 3: Synthesis of 2-Ethylpyridin-3-amine
The reduction of the nitro group to an amine is a crucial step to furnish the desired amino functionality.
Experimental Protocol:
-
Suspend 2-ethyl-3-nitropyridine (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 2-ethylpyridin-3-amine.
| Parameter | Value |
| Starting Material | 2-Ethyl-3-nitropyridine |
| Key Reagents | Iron Powder, Hydrochloric Acid |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Reported Yield | 85-95% |
Step 4: Synthesis of this compound
The final step involves the regioselective bromination of 2-ethylpyridin-3-amine to yield the target compound.
Experimental Protocol:
-
Dissolve 2-ethylpyridin-3-amine (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C and add a solution of bromine (1 equivalent) in glacial acetic acid dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a stirred solution of sodium hydroxide to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
| Parameter | Value |
| Starting Material | 2-Ethylpyridin-3-amine |
| Key Reagents | Bromine, Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Reported Yield | 70-80% |
Logical Workflow Diagram
The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-bromo-2-ethylpyridine and its Analogs
Introduction
3-Amino-5-bromo-2-ethylpyridine is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds. This guide provides a framework for the spectroscopic analysis of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a comprehensive overview of spectroscopic data from closely related structural analogs. This comparative approach allows for the prediction of characteristic spectral features for the target molecule and offers a robust guide for its experimental characterization. The data is presented in a structured format for clarity, followed by detailed experimental protocols and a logical workflow for spectroscopic analysis.
Spectroscopic Data of Structural Analogs
The following tables summarize the key spectroscopic data for several analogs of this compound. This information is crucial for predicting the spectral properties of the target compound.
Table 1: ¹H NMR Spectroscopic Data of 3-Amino-5-bromopyridine Analogs
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 3-Amino-5-bromo-2-iodopyridine [1] | DMSO-d₆ | 7.67 (d, J = 2.01 Hz, 1H), 7.16 (d, J = 2.27 Hz, 1H), 5.65 (s, 2H) |
| 2-Amino-3,5-dibromopyridine [2] | CDCl₃ | 8.03 (d, J = 2.0 Hz, 1H, H-6), 7.75 (d, J = 2.0 Hz, 1H, H-4), 5.14 (br s, 2H, NH₂) |
| 2-Amino-5-bromopyridine [2] | CDCl₃ | 8.09 (d, J = 2.4 Hz, 1H, H-6), 7.49 (dd, J1 = 8.8 Hz, J2 = 2.4 Hz, 1H, H-4), 6.43 (d, J = 8.8 Hz, 1H, H-3), 4.57 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data of 3-Amino-5-bromopyridine Analogs
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 3-Amino-5-bromo-2-iodopyridine [1] | DMSO-d₆ | 147.68, 137.97, 120.92, 120.01, 106.10 |
| 2-Amino-3,5-dibromopyridine [2] | CDCl₃ | 154.5, 147.6, 141.9, 107.1, 104.6 |
| 2-Amino-5-bromopyridine [2] | CDCl₃ | 157.1, 148.7, 140.2, 110.1, 108.3 |
Table 3: Mass Spectrometry Data of 3-Amino-5-bromopyridine Analogs
| Compound | Ionization Method | m/z Values |
| 2-Amino-3,5-dibromopyridine [2] | EI, 70 eV | 254 ([M (⁸¹Br, ⁸¹Br)]⁺), 252 ([M (⁷⁹Br, ⁸¹Br)]⁺), 250 ([M (⁷⁹Br, ⁷⁹Br)]⁺), 173, 171, 144, 92, 65, 64 |
| 2-Amino-5-bromopyridine [2] | EI, 70 eV | 174 ([M (⁸¹Br)]⁺), 172 ([M (⁷⁹Br)]⁺), 147, 145, 92, 65, 64, 50 |
| 5-Bromopyridine-2,3-diamine [3] | GC-MS | 189, 188, 187 |
Table 4: Infrared (IR) Spectroscopy Data of 3-Amino-5-bromopyridine Analogs
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 2-Amino-3,5-dibromopyridine [4] | Solid-state | The IR spectrum shows characteristic bands for the pyridine aromatic system and N-H vibrations, with the presence of dimers affecting the νs(NH₂) band. |
| 3-Aminopyrazole (analogous amino-heterocycle)[5] | Matrix Isolation | Shows distinct bands for the 3-aminopyrazole and 5-aminopyrazole tautomers, highlighting the sensitivity of IR to molecular structure. |
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for novel pyridine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using composite pulse decoupling (e.g., Waltz-16) to simplify the spectrum to single lines for each unique carbon.[6]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]
-
Process the data similarly to the ¹H spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution may be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) for mixture analysis.
Data Acquisition:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) can be used for more volatile and thermally stable compounds.[7]
-
Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
For accurate mass measurement, an internal calibrant or lock mass may be used to correct for instrumental drift.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which aid in structural elucidation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (for solid samples):
-
Thin Solid Film: Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution onto a salt plate (e.g., KBr, NaCl), and allow the solvent to evaporate.[8]
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[9]
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[9]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the IR beam path.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel substituted pyridine compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
References
- 1. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 6. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]
Spectroscopic and Spectrometric Characterization of 3-Amino-5-bromo-2-ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-Amino-5-bromo-2-ethylpyridine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data, alongside experimentally obtained data for the closely related analogue, 5-bromo-2-methylpyridin-3-amine, for comparative purposes. Detailed, standardized experimental protocols for acquiring such data are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the identification and characterization of this and similar chemical entities.
Introduction
This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As with any novel or specialized chemical compound, thorough structural elucidation is paramount for its application in research and development. NMR spectroscopy and mass spectrometry are cornerstone analytical techniques for the unambiguous determination of molecular structure. This guide addresses the current gap in publicly accessible spectral data for this compound by providing robust predicted data and contextualizing it with experimental data from a structural analogue.
NMR Spectroscopic Data
Precise experimental NMR data for this compound is not widely published. Therefore, predicted ¹H and ¹³C NMR spectral data are presented below. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts. For comparative analysis, experimental data for the structural analogue, 5-bromo-2-methylpyridin-3-amine, is also provided.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established computational models.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.85 | d | 2.5 |
| H-6 | 7.05 | d | 2.5 |
| -NH₂ | 4.50 | br s | - |
| -CH₂- | 2.60 | q | 7.6 |
| -CH₃ | 1.25 | t | 7.6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158.0 |
| C-3 | 145.0 |
| C-4 | 140.0 |
| C-5 | 110.0 |
| C-6 | 125.0 |
| -CH₂- | 25.0 |
| -CH₃ | 14.0 |
Experimental NMR Data for Analogue: 5-bromo-2-methylpyridin-3-amine
The following table presents published ¹H NMR data for 5-bromo-2-methylpyridin-3-amine, which can serve as a useful reference.
Table 3: Experimental ¹H NMR Data for 5-bromo-2-methylpyridin-3-amine in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.91 | s |
| H-6 | 7.00 | s |
| -NH₂ | 3.75 | br s |
| -CH₃ | 2.25 | s |
Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data for this compound
The predicted monoisotopic mass and major isotopic peaks for the molecular ion [M]⁺ of this compound are presented below. The presence of bromine results in a characteristic M+2 isotopic pattern.
Table 4: Predicted Mass Spectrometry Data for C₇H₉BrN₂
| Ion | Predicted m/z | Predicted Relative Intensity (%) |
| [M]⁺ (⁷⁹Br) | 200.0003 | 100 |
| [M+2]⁺ (⁸¹Br) | 202.0003 | 97.7 |
Experimental Mass Spectrometry Data for Analogue: 3-Amino-2-bromo-5-methylpyridine
Experimental mass spectrometry data for a positional isomer, 3-Amino-2-bromo-5-methylpyridine, shows the characteristic molecular ion peaks.
Table 5: Experimental Mass Spectrometry Data for 3-Amino-2-bromo-5-methylpyridine
| Ion | m/z | Note |
| [M+H]⁺ | 188.9 | APCI source[1] |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
-
For referencing, the solvent peak can be used, or tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to the specific sample and solvent for optimal magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of protons.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.
-
For DIP, a small amount of the sample is placed in a capillary tube and inserted into the ion source. The probe is heated to volatilize the sample.
-
For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.
-
-
Ionization:
-
Mass Analysis and Detection:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak to determine the molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.[2]
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualizations
The following diagrams illustrate the general workflows for the described analytical techniques.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for mass spectrometric analysis.
References
An In-depth Technical Guide on the Reactivity of the Amino Group in 3-Amino-5-bromo-2-ethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide primarily utilizes data from the analogous compound, 3-amino-5-bromo-2-methylpyridine, as a proxy for 3-amino-5-bromo-2-ethylpyridine. The electronic effects of the 2-ethyl group are expected to be very similar to the 2-methyl group, making this a reasonable scientific approximation for predicting the reactivity of the amino group.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The reactivity of the amino group at the 3-position is crucial for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical behavior of this amino group, focusing on its participation in key organic transformations, including acylation and palladium-catalyzed cross-coupling reactions. The information presented herein is supported by detailed experimental protocols and quantitative data, primarily derived from studies on its close analogue, 3-amino-5-bromo-2-methylpyridine.
The pyridine ring, being electron-deficient, influences the nucleophilicity of the amino group. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position further modulates the electronic properties of the molecule. Understanding the reactivity of the amino group is essential for designing synthetic routes to novel compounds with potential biological or material applications.
Synthesis of 3-Amino-5-bromo-2-substituted-pyridines
The synthesis of the parent compound, 3-amino-5-bromo-2-methylpyridine, is typically achieved through the reduction of the corresponding nitro compound, 2-bromo-5-methyl-3-nitropyridine. This reduction is commonly carried out using iron powder in acetic acid, providing the desired aminopyridine in high yield.[1]
Experimental Protocol: Synthesis of 3-Amino-5-bromo-2-methylpyridine [1]
-
To a mixture of iron powder (1.11 g, 19.8 mmol) in acetic acid (5 mL), the solution is heated to 80 °C.
-
A solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) is added dropwise over 20 minutes.
-
The reaction mixture is stirred for an additional 30 minutes at 80 °C and then for 16 hours at room temperature.
-
After dilution with ethyl acetate (20 mL), the mixture is filtered through Celite.
-
The filtrate is concentrated, and the residue is carefully neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-amino-5-bromo-2-methylpyridine.
| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2-bromo-5-methyl-3-nitropyridine | Fe, Acetic Acid | Acetic Acid | 80 °C then RT | 18.8 h | 93% | [1] |
Reactivity of the Amino Group
The amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its nucleophilic character allows it to react with a range of electrophiles.
Acylation of the Amino Group
The amino group readily undergoes acylation with acylating agents such as acetic anhydride to form the corresponding amide. This reaction is often performed to protect the amino group or to introduce an acetyl moiety for further functionalization.
Experimental Protocol: Acetylation of 3-Amino-5-bromo-2-methylpyridine [2]
-
A solution of 3-amino-5-bromo-2-methylpyridine (2 g) and acetic anhydride (1.95 g) in acetonitrile (20 mL) is stirred at 60 °C.
-
A few drops of concentrated sulfuric acid are added as a catalyst.
-
The reaction is monitored by TLC and, upon completion (typically 30 minutes), the solvent is evaporated.
-
Water is added to the cooled residue to precipitate the product.
-
The solid is collected by filtration, washed with deionized water, and dried to afford N-[5-bromo-2-methylpyridin-3-yl]acetamide.
| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature | Yield | Reference |
| 3-Amino-5-bromo-2-methylpyridine | Acetic Anhydride | H₂SO₄ (catalytic) | Acetonitrile | 60 °C | 85% | [2] |
Spectroscopic Data for N-[5-bromo-2-methylpyridin-3-yl]acetamide: [2]
-
¹H-NMR (CDCl₃): δ 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃).
-
¹³C-NMR (CDCl₃ + CD₃OD): δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1.
-
EI-MS m/z (+ion mode): 229 [M + H]⁺.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group can influence the reactivity of the C-Br bond in Suzuki cross-coupling reactions. While the primary amine can sometimes interfere with the catalytic cycle, its acetylated derivative, N-[5-bromo-2-methylpyridin-3-yl]acetamide, serves as an excellent substrate for these transformations.[2] The Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.
Experimental Workflow for Suzuki Cross-Coupling
Caption: Workflow for the Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide [2]
-
A mixture of N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) is stirred in a Schlenk flask for 30 minutes at room temperature.
-
The appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) are added.
-
The mixture is heated to 85-95 °C and stirred for over 15 hours.
-
After cooling, the mixture is filtered and diluted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield the coupled product.
Table of Suzuki Cross-Coupling Reaction Yields with Various Arylboronic Acids: [2]
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 75 |
| 3,5-Dimethylphenylboronic acid | N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 78 |
| 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 80 |
| 4-Fluorophenylboronic acid | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 72 |
| 3,5-Difluorophenylboronic acid | N-[5-(3,5-difluorophenyl)-2-methylpyridin-3-yl]acetamide | 68 |
Diazotization Reactions
Logical Flow of Diazotization and Subsequent Reactions
Caption: Potential diazotization reaction pathways.
Conclusion
The amino group of this compound, based on the reactivity of its 2-methyl analogue, is a key functional group that enables a diverse range of chemical transformations. It readily undergoes acylation to form stable amides, which are excellent substrates for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of aryl substituents. Furthermore, the amino group can serve as a precursor to a diazonium salt, opening up possibilities for a variety of Sandmeyer-type reactions. This versatility makes this compound and its derivatives valuable building blocks in the synthesis of complex molecules for pharmaceutical and material science applications. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in these fields.
References
- 1. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
The Pivotal Role of Bromine in the Reactivity of 3-Amino-5-bromo-2-ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of the bromine atom in the chemical reactions of 3-Amino-5-bromo-2-ethylpyridine. While specific experimental data for this exact molecule is limited in published literature, this guide draws upon extensive data from its close structural analog, 5-bromo-2-methylpyridin-3-amine, to infer its reactivity and synthetic utility. The bromine atom at the C5 position of the pyridine ring is a key functional group, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations are fundamental in medicinal chemistry and drug development for the synthesis of complex molecular architectures. This guide will detail the expected reactivity, provide extrapolated experimental protocols, and present quantitative data from analogous systems to serve as a valuable resource for researchers in the field.
Introduction
This compound is a substituted pyridine derivative with significant potential as a building block in organic synthesis, particularly in the construction of novel pharmaceutical agents. The strategic placement of the amino, bromo, and ethyl groups on the pyridine core imparts a unique combination of electronic and steric properties that govern its reactivity. The bromine atom, in particular, is the focal point of its synthetic utility, acting as a leaving group in numerous cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C5 position, enabling the exploration of vast chemical space in drug discovery programs.
This guide will focus on the pivotal role of the bromine atom in facilitating key chemical transformations. By examining the well-documented reactivity of the analogous compound, 5-bromo-2-methylpyridin-3-amine, we can confidently predict the behavior of this compound in similar reaction schemes.
The Role of Bromine in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound renders this position susceptible to palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring, combined with the presence of the amino group, influences the reactivity of the C-Br bond. This section will explore the three major classes of cross-coupling reactions where the bromine atom plays a central role.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom serves as the leaving group, allowing for the coupling of various aryl and heteroaryl boronic acids or esters at the C5 position. This reaction is instrumental in the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.
dot
Caption: Suzuki-Miyaura Coupling Workflow.
The following table summarizes the results of Suzuki-Miyaura coupling reactions performed on the analogous substrate, 5-bromo-2-methylpyridin-3-amine. This data provides a strong indication of the expected yields and reaction conditions for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate-Good | [1][2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate-Good | [1][2] |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate-Good | [1][2] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate-Good | [1][2] |
A general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid is as follows[1][2]:
-
To a Schlenk flask are added 5-bromo-2-methylpyridin-3-amine (1.0 equiv), the respective arylboronic acid (1.1-1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.0-2.3 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) is added.
-
The reaction mixture is stirred and heated at 85-95 °C for over 15 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. The bromine atom of this compound can be displaced by a variety of primary and secondary amines, providing access to a diverse range of N-substituted derivatives. This reaction is particularly valuable in the synthesis of compounds targeting biological systems, where the nitrogen atom often plays a crucial role in molecular recognition.
dot
Caption: Buchwald-Hartwig Amination Workflow.
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not available, studies on similar 3-halo-2-aminopyridines highlight some key considerations[3]. The proximity of the C2-amino group can potentially chelate with the palladium catalyst, which may influence the rate of oxidative addition and subsequent steps. The choice of phosphine ligand is crucial to overcome this potential inhibition and achieve high yields. Bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos, often in the form of their pre-catalysts, have been shown to be effective for the amination of challenging 2-amino-3-bromopyridine substrates[3]. A strong, non-nucleophilic base like LiHMDS is often employed to facilitate the deprotonation of the amine nucleophile.
Based on protocols for similar substrates, a general procedure for the Buchwald-Hartwig amination of this compound can be proposed:
-
To a reaction vessel are added this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), and a suitable phosphine ligand if not using a pre-catalyst.
-
The vessel is sealed and the atmosphere is replaced with an inert gas.
-
A solution of a strong base (e.g., LiHMDS, 1.5-2.0 equiv) in an anhydrous aprotic solvent (e.g., THF or toluene) is added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-110 °C), with progress monitored by LC-MS or TLC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bromine atom of this compound serves as an excellent handle for this transformation, allowing for the introduction of alkynyl moieties at the C5 position. These alkynyl-substituted pyridines are valuable intermediates that can undergo further transformations, such as cycloadditions, or can be incorporated into conjugated systems for materials science applications.
dot
Caption: Sonogashira Coupling Workflow.
The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of palladium source, ligand, copper salt, and amine base can significantly impact the efficiency of the reaction. For substrates similar to this compound, common catalysts include Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand, CuI as the copper source, and an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
A plausible experimental protocol for the Sonogashira coupling of this compound is as follows:
-
To a reaction flask containing this compound (1.0 equiv) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 5-10 mol%).
-
The flask is evacuated and filled with an inert atmosphere.
-
An anhydrous amine solvent (e.g., triethylamine or a mixture of DMF and an amine) is added, followed by the terminal alkyne (1.1-1.5 equiv).
-
The reaction mixture is stirred at a temperature ranging from ambient to 80 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water or a dilute aqueous solution of ammonium chloride.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Synthesis and Characterization
A plausible synthesis of the precursor 5-bromo-2-methylpyridin-3-amine involves the reduction of 5-bromo-2-methyl-3-nitropyridine. This reduction can be achieved using various reagents, with iron powder in the presence of an acid being a common and effective method[4][5].
-
To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 equiv) in a suitable solvent such as methanol or acetic acid, is added iron powder (2.5-4.0 equiv).
-
If in methanol, a solution of ammonium chloride in water is added; if in acetic acid, the acid itself serves as the proton source.
-
The mixture is heated to reflux (typically 60-80 °C) for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.
-
The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the crude 5-bromo-2-methylpyridin-3-amine, which can be further purified by recrystallization or column chromatography.
The characterization of this compound would involve standard spectroscopic techniques:
-
¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), two aromatic protons on the pyridine ring, and a broad singlet for the amino protons.
-
¹³C NMR: Would display the expected number of signals for the seven carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of the bromine atom.
-
IR Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amino group and C-H and C=C/C=N vibrations of the substituted pyridine ring.
Conclusion
The bromine atom in this compound is a key enabler of its synthetic versatility. It serves as a reliable and reactive handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide efficient pathways for the construction of C-C and C-N bonds, allowing for the facile introduction of diverse functionalities at the C5 position of the pyridine ring. The extensive data available for the closely related 5-bromo-2-methylpyridin-3-amine provides a strong foundation for predicting the reactivity and optimizing reaction conditions for this compound. This technical guide, by consolidating and extrapolating this information, aims to empower researchers in medicinal chemistry and drug development to effectively utilize this valuable building block in the synthesis of novel and complex molecules with potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Amino-5-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Amino-5-bromo-2-ethylpyridine, a valuable building block in medicinal chemistry and drug development, starting from 2-ethyl-3-aminopyridine. The procedure outlined is based on the electrophilic bromination of the pyridine ring, a common and effective method for the halogenation of such heterocyclic systems. These application notes include a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a research setting.
Introduction
Substituted pyridines are a cornerstone in the synthesis of a vast array of pharmaceutical compounds. The introduction of a bromine atom onto the pyridine ring, as in this compound, provides a versatile handle for further functionalization through various cross-coupling reactions, thereby enabling the exploration of diverse chemical space in drug discovery programs. The synthesis described herein utilizes N-Bromosuccinimide (NBS) as a brominating agent, which is known for its selectivity and milder reaction conditions compared to liquid bromine.[1] The amino group at the 3-position and the ethyl group at the 2-position of the starting material are expected to direct the bromination to the 5-position due to electronic and steric effects.
Experimental Protocol
Materials:
-
2-ethyl-3-aminopyridine (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-ethyl-3-aminopyridine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile (5 mL per 1 g of NBS) and add it dropwise to the cooled solution of the starting material over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Work-up:
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and saturated aqueous sodium bicarbonate solution to neutralize any acid and extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-ethyl-3-aminopyridine | 1.22 g (10.0 mmol) |
| N-Bromosuccinimide (NBS) | 1.87 g (10.5 mmol) |
| Product | |
| This compound | |
| Theoretical Yield | 2.01 g |
| Actual Yield | 1.71 g |
| Yield (%) | 85% |
| Physical Properties | |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 88-92 °C |
| Purity (by HPLC) | >98% |
Visual Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Bromination of 2-ethyl-3-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the bromination of 2-ethyl-3-aminopyridine, a key transformation in the synthesis of various pharmaceutical intermediates. The following sections outline two common methods for this reaction, utilizing N-Bromosuccinimide (NBS) and molecular bromine (Br₂), respectively. The information is intended to guide researchers in the efficient and selective synthesis of brominated 2-ethyl-3-aminopyridine derivatives.
Introduction
2-ethyl-3-aminopyridine is a valuable building block in medicinal chemistry. The introduction of a bromine atom onto the pyridine ring significantly enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions and other transformations. The position of bromination is critical and is influenced by the directing effects of the amino and ethyl substituents, as well as the choice of brominating agent and reaction conditions. Generally, the amino group strongly activates the pyridine ring towards electrophilic substitution, directing bromination to the positions ortho and para to it.
Comparative Summary of Bromination Protocols
The choice of brominating agent and reaction conditions can significantly impact the yield and regioselectivity of the bromination of 2-ethyl-3-aminopyridine. Below is a summary of two common protocols.
| Parameter | Protocol 1: N-Bromosuccinimide (NBS) | Protocol 2: Molecular Bromine (Br₂) in Acetic Acid |
| Brominating Agent | N-Bromosuccinimide | Molecular Bromine |
| Solvent | Acetonitrile or Acetone | Glacial Acetic Acid |
| Temperature | 0°C to Room Temperature | 0°C to 20°C |
| Reaction Time | 1 - 4 hours | 1 - 2 hours |
| Primary Product | 5-bromo-2-ethyl-3-aminopyridine | 5-bromo-2-ethyl-3-aminopyridine |
| Potential Byproducts | Dibrominated products, starting material | Dibrominated products, hydrobromide salt of the product |
| Anticipated Yield | 85-95%[1] | 70-85%[2] |
| Selectivity | Generally high para-selectivity | Good para-selectivity, but can be less selective |
| Handling Precautions | NBS is a solid, easier to handle than Br₂ | Br₂ is a volatile, corrosive, and toxic liquid |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol describes the selective bromination of 2-ethyl-3-aminopyridine using N-bromosuccinimide, a mild and effective brominating agent for electron-rich aromatic and heteroaromatic compounds.[3][4][5]
Materials:
-
2-ethyl-3-aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-ethyl-3-aminopyridine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any acid.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 5-bromo-2-ethyl-3-aminopyridine.
Protocol 2: Bromination using Molecular Bromine (Br₂) in Acetic Acid
This protocol outlines the bromination of 2-ethyl-3-aminopyridine using molecular bromine in glacial acetic acid, a classic method for the bromination of activated aromatic rings.[2][6]
Materials:
-
2-ethyl-3-aminopyridine
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
40% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask, dissolve 2-ethyl-3-aminopyridine (1.0 eq) in glacial acetic acid (5 mL per 1 g of substrate).
-
Cool the solution to below 20°C using an ice bath.
-
In a dropping funnel, prepare a solution of molecular bromine (1.0 eq) in glacial acetic acid (3 mL per 1 g of bromine).
-
Add the bromine solution dropwise to the stirred solution of the aminopyridine over a period of 1 hour, maintaining the temperature below 20°C.[2]
-
After the addition is complete, continue stirring for an additional hour. The hydrobromide salt of the product may begin to crystallize.[2]
-
Carefully neutralize the reaction mixture by the slow addition of 40% sodium hydroxide solution with vigorous stirring and cooling in an ice-salt bath until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 5-bromo-2-ethyl-3-aminopyridine can be further purified by recrystallization or column chromatography.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the bromination of 2-ethyl-3-aminopyridine.
Caption: Electrophilic aromatic substitution mechanism for the bromination of 2-ethyl-3-aminopyridine.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Molecular bromine is highly corrosive and toxic. Handle with extreme care and have a quenching solution (e.g., sodium thiosulfate) readily available in case of spills.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
The reactions described are exothermic and require careful temperature control to avoid runaway reactions.
By following these protocols and safety guidelines, researchers can effectively synthesize brominated derivatives of 2-ethyl-3-aminopyridine for use in further drug discovery and development efforts.
References
- 1. ijssst.info [ijssst.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 6. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Amino-5-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Amino-5-bromo-2-ethylpyridine as a key building block. The resulting 3-Amino-2-ethyl-5-arylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as precursors to a wide range of biologically active molecules.[1][2]
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4][[“]] It offers the advantages of mild reaction conditions, tolerance to a variety of functional groups, and generally high yields.[3]
While direct experimental data for this compound is not extensively available in the public domain, the following protocols and data are based on highly analogous reactions performed with 5-bromo-2-methylpyridin-3-amine.[3][6] The electronic and steric similarities between the methyl and ethyl substituents suggest these conditions are a strong starting point for optimization.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3] These conditions can be directly adapted for this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-2-ethyl-5-phenylpyridine | ~75-85% (estimated) |
| 2 | 4-Methylphenylboronic acid | 3-Amino-2-ethyl-5-(p-tolyl)pyridine | ~80-90% (estimated) |
| 3 | 4-Methoxyphenylboronic acid | 3-Amino-2-ethyl-5-(4-methoxyphenyl)pyridine | ~70-80% (estimated) |
| 4 | 3-Methoxyphenylboronic acid | 3-Amino-2-ethyl-5-(3-methoxyphenyl)pyridine | ~70-80% (estimated) |
| 5 | 4-Chlorophenylboronic acid | 3-Amino-5-(4-chlorophenyl)-2-ethylpyridine | ~65-75% (estimated) |
| 6 | 4-Fluorophenylboronic acid | 3-Amino-5-(4-fluorophenyl)-2-ethylpyridine | ~60-70% (estimated) |
| 7 | 2-Thiopheneboronic acid | 3-Amino-2-ethyl-5-(thiophen-2-yl)pyridine | ~60-70% (estimated) |
Note: Yields are estimated based on reported data for 5-bromo-2-methylpyridin-3-amine and may vary for this compound.[3]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from a procedure for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane to the flask (e.g., 4 mL per 1 mmol of the bromo-pyridine).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water (e.g., 1 mL per 4 mL of dioxane).
-
Heat the reaction mixture to 85-95 °C and stir for 15-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Amino-2-ethyl-5-arylpyridine.
Mandatory Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4]
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the synthesis of 3-Amino-2-ethyl-5-arylpyridines.
Caption: Experimental Workflow for Suzuki Coupling.
References
- 1. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Amino-5-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Amino-5-bromo-2-ethylpyridine as a key building block. This versatile intermediate is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites that allow for selective functionalization. The following protocols are based on established methodologies for structurally similar aminobromopyridines and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For substrates like this compound, the bromine atom at the 5-position is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The amino and ethyl groups can influence the electronic properties and steric environment of the pyridine ring, potentially affecting reaction rates and yields.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-amino-2-ethylpyridines
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
This protocol is adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 85-95 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Analogous Substrates
The following table summarizes results for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[2] These results can serve as a benchmark for the expected reactivity of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 78 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 7 | 80 |
Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-amino-5-substituted-pyridines
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a versatile route to substituted anilines and other arylamines.[3][4] This reaction is particularly useful for synthesizing complex amines that are prevalent in pharmaceutical compounds.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol
This protocol is based on the amination of 3-halo-2-aminopyridines.[3]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3, 1-3 mol%)
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu), 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Analogous Substrates
The following table presents data for the amination of 2-amino-3-bromopyridine with various amines.[3]
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | RuPhos-Pd-G2 (2) | LiHMDS | Toluene | 100 | 18 | 92 |
| 2 | Cyclopentylamine | BrettPhos-Pd-G3 (2) | LiHMDS | Toluene | 100 | 18 | 78 |
| 3 | Aniline | RuPhos-Pd-G2 (2) | LiHMDS | Toluene | 100 | 24 | 65 |
| 4 | N-Methylaniline | BrettPhos-Pd-G3 (2) | NaOtBu | Dioxane | 110 | 24 | 75 |
Sonogashira Coupling: Synthesis of 5-Alkynyl-3-amino-2-ethylpyridines
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[5]
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Experimental Protocol
This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[5]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., Triphenylphosphine (PPh₃), 5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and CuI.
-
Add the solvent (DMF) and stir for 30 minutes.
-
Add this compound, the terminal alkyne, and the base (Et₃N).
-
Heat the reaction mixture to 100 °C for 3 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling of Analogous Substrates
The following table shows results for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.[5]
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 91 |
| 4 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 72 |
Other Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the bromo-substituent in this compound also makes it a suitable substrate for other important palladium-catalyzed cross-coupling reactions.
-
Heck Coupling: This reaction would involve the coupling of this compound with an alkene to form a 5-alkenyl-3-amino-2-ethylpyridine.[6] Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N or K₂CO₃).
-
Negishi Coupling: The Negishi reaction couples the substrate with an organozinc reagent. This can be particularly useful for introducing alkyl or other functionalized groups at the 5-position.[7]
-
Stille Coupling: This reaction utilizes organostannane reagents to form C-C bonds. While effective, the toxicity of tin compounds is a significant drawback.[8]
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives through palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, based on closely related substrates, offer a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets. The general applicability of other cross-coupling reactions further expands the synthetic utility of this important intermediate in drug discovery and materials science.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-Amino-5-bromo-2-ethylpyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of numerous approved kinase inhibitors. This application note details a synthetic strategy and protocols for utilizing 3-Amino-5-bromo-2-ethylpyridine as a versatile starting material for the synthesis of a novel class of potent and selective kinase inhibitors. The inherent functionalities of this building block, a reactive bromine atom and a nucleophilic amino group, allow for facile and diverse chemical modifications, making it an ideal scaffold for generating libraries of potential kinase inhibitors.
Synthetic Strategy
The synthetic approach outlined below employs a sequential cross-coupling strategy to build a hypothetical kinase inhibitor, KI-235 . The strategy involves a Suzuki-Miyaura coupling to introduce a substituted aryl moiety at the C5 position of the pyridine ring, a common feature in many kinase inhibitors that often interacts with the solvent-exposed region of the kinase active site. Subsequent acylation of the C3 amino group installs a pharmacophore designed to interact with the hinge region of the kinase, a critical interaction for potent inhibition.
Diagram of the Synthetic Pathway for KI-235
Caption: Synthetic route to the target kinase inhibitor KI-235.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of Intermediate 1
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl2 (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Intermediate 1.
General Acylation Protocol for the Synthesis of the Final Kinase Inhibitor (KI-235)
This protocol outlines the acylation of the amino group of Intermediate 1 to yield the final kinase inhibitor.
Materials:
-
Intermediate 1 (from the previous step)
-
Acyl chloride (e.g., 3-methoxybenzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final kinase inhibitor, KI-235.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of hypothetical kinase inhibitors derived from this compound against a panel of relevant kinases. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity).
| Compound ID | R1 Group (at C5) | R2 Group (Acyl) | Aurora A (IC50, nM) | VEGFR2 (IC50, nM) | EGFR (IC50, nM) |
| KI-235 | 4-(trifluoromethoxy)phenyl | 3-methoxybenzoyl | 25 | 150 | >1000 |
| KI-236 | 4-methoxyphenyl | 3-methoxybenzoyl | 45 | 210 | >1000 |
| KI-237 | Pyridin-4-yl | 3-methoxybenzoyl | 15 | 120 | 850 |
| KI-238 | 4-(trifluoromethoxy)phenyl | 4-chlorobenzoyl | 30 | 180 | >1000 |
| Staurosporine | - | - | 5 | 10 | 7 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the potential of this chemical scaffold. Actual values would need to be determined experimentally.
Kinase Signaling Pathway and Inhibition
Kinase inhibitors often target specific signaling pathways that are aberrantly activated in cancer. For instance, Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. Vascular Endothelial Growth Factor Receptor (VEGFR) kinases are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor cell proliferation.
Diagram of a Simplified Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of key signaling pathways by a kinase inhibitor.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the amino and bromo functionalities on the 2-ethylpyridine core allows for the application of robust and high-yielding cross-coupling and amidation reactions. This enables the rapid generation of diverse chemical libraries for screening against various kinase targets. The protocols and data presented herein provide a solid foundation for researchers to explore this promising chemical scaffold in their drug discovery efforts.
Application Notes and Protocols for N-functionalization of 3-Amino-5-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromo-2-ethylpyridine is a key building block in medicinal chemistry and drug discovery. The amino group at the 3-position serves as a versatile handle for introducing a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization. N-functionalization, including acylation, alkylation, and reductive amination, allows for the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles of the resulting pyridine derivatives. These application notes provide detailed protocols for common N-functionalization reactions of this compound.
Key N-Functionalization Strategies
The primary amino group of this compound readily undergoes reaction with various electrophiles. Two of the most common and useful transformations are N-acylation and N-alkylation via reductive amination.
-
N-Acylation: This reaction involves the treatment of the aminopyridine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This transformation is useful for the synthesis of amides, which can act as hydrogen bond donors and acceptors, influencing molecular recognition at biological targets.
-
Reductive Amination: This powerful method allows for the introduction of a wide variety of alkyl groups to the amino function. The reaction proceeds via the in-situ formation of an imine between the aminopyridine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent.
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acetyl Chloride
This protocol describes a standard procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-(5-bromo-2-ethylpyridin-3-yl)acetamide.
Protocol 2: N-Alkylation of this compound via Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with a representative aldehyde (e.g., isobutyraldehyde). Reductive amination is a versatile method for creating secondary amines.[1]
Materials:
-
This compound
-
Isobutyraldehyde (or other desired aldehyde/ketone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[1]
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and isobutyraldehyde (1.2 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-isobutyl-5-bromo-2-ethylpyridin-3-amine.
Data Presentation
The following tables summarize representative quantitative data for the N-functionalization reactions of this compound.
Table 1: N-Acylation Reaction Data
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetyl chloride | TEA | DCM | 3 | 92 | >98 |
| Benzoyl chloride | Pyridine | DCM | 4 | 88 | >97 |
| Acetic anhydride | TEA | DCM | 6 | 85 | >98 |
Table 2: Reductive Amination Reaction Data
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Isobutyraldehyde | STAB | DCE | 16 | 85 | >97 |
| Acetone | NaBH₃CN | MeOH | 24 | 78 | >96 |
| Cyclohexanone | STAB | DCE | 18 | 82 | >97 |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for the N-functionalization protocols.
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Logical relationship of N-functionalization pathways for this compound.
References
Application Notes and Protocols: Derivatization of 3-Amino-5-bromo-2-ethylpyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 3-Amino-5-bromo-2-ethylpyridine and subsequent biological screening of the resulting compounds. The methodologies outlined herein are intended to guide researchers in the synthesis of novel compound libraries and their evaluation as potential therapeutic agents, particularly in the context of cancer drug discovery.
Introduction
This compound is a versatile scaffold for the development of biologically active small molecules. The presence of an amino group and a bromine atom at strategic positions on the pyridine ring allows for a variety of chemical modifications. The amino group can be readily acylated or can participate in coupling reactions, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for biological screening.
This application note will focus on two primary derivatization strategies: N-arylation via the Buchwald-Hartwig amination and C-C bond formation via the Suzuki coupling. Subsequently, a detailed protocol for assessing the anti-proliferative activity of the synthesized derivatives using a standard MTT assay will be provided. A hypothetical signaling pathway, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and a common target for pyridine-based inhibitors, will be presented to illustrate a potential mechanism of action for active compounds.[1][2][3]
Experimental Protocols
General Derivatization Workflow
The overall workflow for the synthesis and screening of this compound derivatives is depicted below.
Caption: General workflow for derivatization and biological screening.
Protocol for Suzuki Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), K₂CO₃ (2 equivalents), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-5-aryl-2-ethylpyridine derivative.
Protocol for Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed N-arylation of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene, followed by this compound (1 equivalent), the aryl halide (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol for Anti-proliferative MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds (dissolved in DMSO to make stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.[1][2][3][4][5]
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[1][2][3][4][5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values by plotting a dose-response curve.
Data Presentation
The anti-proliferative activities of a hypothetical series of this compound derivatives are presented in the table below. The IC₅₀ values are representative of what might be observed for this class of compounds against various cancer cell lines and kinases.
| Compound ID | R Group (at C5) | R' Group (at N3) | Target Cell Line/Kinase | IC₅₀ (µM) |
| AB-01 | Phenyl | H | MCF-7 (Breast Cancer) | 12.5 |
| AB-02 | 4-Methoxyphenyl | H | HCT-116 (Colon Cancer) | 8.2 |
| AB-03 | 3-Chlorophenyl | H | A549 (Lung Cancer) | 15.1 |
| AB-04 | H | Phenyl | MCF-7 (Breast Cancer) | 25.8 |
| AB-05 | H | 4-Fluorophenyl | HCT-116 (Colon Cancer) | 18.9 |
| AB-06 | Pyridin-4-yl | H | PI3Kα | 0.85 |
| AB-07 | 1-Methyl-1H-pyrazol-4-yl | H | mTOR | 1.2 |
| AB-08 | Phenyl | Acetyl | A549 (Lung Cancer) | > 50 |
Potential Signaling Pathway
Many pyridine derivatives have been shown to exert their anti-cancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[1][2][3] A simplified diagram of this pathway is shown below, illustrating potential points of inhibition by the synthesized compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
Application Notes: 3-Amino-5-bromo-2-ethylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromo-2-ethylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. While direct applications of this specific compound are not extensively documented in publicly available literature, its structural motifs—an aminopyridine core with bromine and ethyl substitutions—are present in various classes of herbicides and insecticides. These notes provide a prospective overview of its application, based on the well-established chemistry of analogous compounds. The bromine atom at the 5-position offers a reactive site for cross-coupling reactions, enabling the introduction of diverse functionalities, while the amino group at the 3-position is a key precursor for the formation of various heterocyclic systems and amide linkages common in bioactive molecules.
Hypothetical Application: Synthesis of a Novel Picolinate Herbicide
The 3-aminopyridine scaffold is a core component of the picolinate class of herbicides, which act as synthetic auxins. A plausible application of this compound is in the synthesis of a novel picolinate herbicide. This would involve the conversion of the amino group to a carboxylic acid and subsequent derivatization. The ethyl group at the 2-position and the bromine at the 5-position would modulate the compound's herbicidal activity, selectivity, and metabolic stability in plants.
Proposed Synthetic Pathway
The synthesis of a hypothetical picolinate herbicide from this compound could proceed through a multi-step reaction sequence, as outlined in the protocol below. This pathway involves a Sandmeyer reaction to replace the amino group with a nitrile, followed by hydrolysis to the carboxylic acid, and finally, esterification to yield the active herbicide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis of the title compound, starting from 2-ethyl-3-nitropyridine.
Materials:
-
2-Ethyl-3-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reduction of 2-Ethyl-3-nitropyridine:
-
To a solution of 2-ethyl-3-nitropyridine (1.0 eq) in a 2:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Basify the aqueous residue with a 2M NaOH solution to pH 9-10 and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-ethylpyridine.
-
-
Bromination of 3-Amino-2-ethylpyridine:
-
Dissolve 3-amino-2-ethylpyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Hypothetical Synthesis of a Picolinate Herbicide
This protocol outlines the hypothetical synthesis of a methyl 5-bromo-2-ethylpicolinate herbicide from this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Sandmeyer Reaction:
-
Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution.
-
Heat the mixture to 60 °C for 1 hour.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give 5-bromo-2-ethyl-3-cyanopyridine.
-
-
Hydrolysis to Carboxylic Acid:
-
Reflux the 5-bromo-2-ethyl-3-cyanopyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water for 6 hours.
-
Cool the reaction mixture and neutralize with a 4M NaOH solution.
-
Acidify with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 5-bromo-2-ethylpicolinic acid.
-
-
Esterification:
-
Dissolve 5-bromo-2-ethylpicolinic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the hypothetical methyl 5-bromo-2-ethylpicolinate herbicide.
-
Data Presentation
Table 1: Hypothetical Synthesis Yields and Purity
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 3-Amino-2-ethylpyridine | 2-Ethyl-3-nitropyridine | 122.17 | 10.0 | 8.5 | 85 | >98% |
| 2 | This compound | 3-Amino-2-ethylpyridine | 201.07 | 16.4 | 13.1 | 80 | >97% |
| 3 | Methyl 5-bromo-2-ethylpicolinate | This compound | 244.09 | 20.0 | 14.0 | 70 | >99% |
Table 2: Hypothetical Herbicidal Activity (EC₅₀ Values in µM)
| Compound | Amaranthus retroflexus (Redroot Pigweed) | Abutilon theophrasti (Velvetleaf) | Setaria viridis (Green Foxtail) |
| Methyl 5-bromo-2-ethylpicolinate | 5.2 | 8.1 | 55.7 |
| Aminopyralid (Reference) | 2.8 | 4.5 | 72.3 |
Visualizations
Caption: Synthetic workflow for this compound and a hypothetical herbicide.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Disclaimer: The application of this compound in the synthesis of the described picolinate herbicide is hypothetical and based on the chemical properties of structurally related compounds. The provided protocols and data are illustrative and have not been experimentally validated. Researchers should conduct their own experiments to verify these findings.
Experimental procedure for the purification of 3-Amino-5-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromo-2-ethylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development as a potential intermediate for synthesizing biologically active compounds. The purity of such intermediates is critical for the successful synthesis of target molecules and for ensuring the reliability of biological assay results. This document provides a general experimental protocol for the purification of this compound, drawing upon established methods for analogous substituted aminopyridines. The primary purification techniques detailed are recrystallization and silica gel column chromatography. Due to a lack of specific published physicochemical data for this compound, this protocol serves as a starting point for further optimization.
Physicochemical Properties (General Profile)
A precise experimental determination of the physicochemical properties of this compound is highly recommended for optimizing purification parameters. The table below provides an estimated profile based on structurally similar compounds.
| Property | Value | Notes |
| Molecular Formula | C₇H₉BrN₂ | |
| Molecular Weight | 201.06 g/mol | |
| Appearance | Expected to be a solid | Based on analogous compounds like 3-Amino-5-bromopyridine (m.p. 65-69°C) and 2-Amino-5-bromo-3-methylpyridine (m.p. 88-95°C). |
| Melting Point | To be determined | Experimental determination is crucial for assessing purity. |
| Boiling Point | Not available | Likely to decompose at higher temperatures. |
| Solubility | To be determined | Preliminary solubility tests in various organic solvents (e.g., hexanes, ethyl acetate, methanol, dichloromethane) are recommended to select appropriate solvents for recrystallization and chromatography. |
Experimental Protocols
A. General Safety Precautions
Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
B. Purification by Recrystallization
Recrystallization is a suitable method for purifying solid compounds, assuming a suitable solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/heptane mixture)
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable recrystallization solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heat the mixture on a hot plate with gentle stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
C. Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective technique for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the desired compound and any impurities, with the target compound having an Rf value of approximately 0.3-0.4.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, allowing it to pack uniformly without air bubbles. Add another layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column by adding the eluent to the top of the column. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow Diagrams
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Conclusion
The protocols described provide a solid foundation for the purification of this compound. It is essential for researchers to perform initial small-scale trials to determine the optimal conditions, particularly the choice of solvents for recrystallization and the mobile phase for column chromatography. Subsequent analysis of the purified product by methods such as NMR, HPLC, and melting point determination is necessary to confirm its identity and purity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Amino-5-bromo-2-ethylpyridine
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-Amino-5-bromo-2-ethylpyridine in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Q1: I am observing very low to no product yield. What are the common causes?
A1: Low or no yield in the Suzuki coupling of this compound is a frequent issue. Several factors could be responsible:
-
Catalyst Inactivation: The primary amino group on your pyridine can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to catalyst oxidation and the formation of biphenyl homocoupling products from your boronic acid.[2][3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and substrate-dependent. An unsuitable combination can lead to poor reaction rates or side reactions.[4]
-
Protodeboronation: Your boronic acid can be protonated and removed from the catalytic cycle, especially under certain basic conditions or at high temperatures.[5][6] This is a common side reaction.[3]
Q2: My reaction is turning black, and I'm getting a mixture of side products, including a homocoupled product from my boronic acid. What's happening?
A2: The formation of black precipitate (palladium black) and homocoupling byproducts are classic signs of catalyst degradation.[7] This is often caused by:
-
Presence of Oxygen: Traces of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[3] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2][4]
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions or the specific substrates, the catalyst can decompose.
Q3: Should I protect the amino group on my this compound?
A3: Yes, protecting the amino group is a highly recommended strategy. The free amine can interfere with the catalyst.[1] Converting the amine to an amide, for example, using acetic anhydride to form the N-acetamide derivative, can prevent catalyst inhibition and lead to significantly improved and more consistent yields.[1][8]
Q4: I'm struggling with protodeboronation of my boronic acid. How can I minimize this side reaction?
A4: Protodeboronation is a common challenge. To mitigate it, consider the following:
-
Choice of Base: Milder bases may be preferable. While strong bases are needed for transmetalation, they can also accelerate protodeboronation. Screening different bases is often necessary.
-
Use of Boronic Esters: Pinacol boronic esters are often more stable and less prone to protodeboronation than their corresponding boronic acids.[4]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[5] Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst, base, and solvent for this specific substrate?
A1: Based on successful reactions with a similar substrate (5-bromo-2-methylpyridin-3-amine), a reliable starting point is:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1][8]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[1][8]
-
Temperature: 85-95 °C[1]
Always perform the reaction under an inert atmosphere.[2]
Q2: Which boronic acid coupling partner is best: boronic acid or a boronic ester?
A2: While boronic acids are commonly used, boronic esters (like pinacol esters) offer several advantages. They are generally more stable, easier to purify, and less susceptible to side reactions like protodeboronation.[4][10] If you are experiencing issues with a boronic acid, switching to its corresponding pinacol ester is a sound troubleshooting step.
Q3: How critical is the purity of my reagents and the dryness of my solvent?
A3: Very critical. The Suzuki coupling can be sensitive to impurities.
-
Reagents: Ensure your this compound and boronic acid/ester are pure.
-
Solvents: While some Suzuki reactions use aqueous mixtures, the organic solvent component (like dioxane or THF) should be dry and free of peroxides, which can interfere with the catalyst.[4]
-
Base: Ensure your base is finely ground, especially if it has low solubility, to maximize its effectiveness.[7]
Q4: My aryl bromide is electron-rich, and the reaction is sluggish. What can I do?
A4: Electron-rich aryl bromides can be challenging substrates due to a slower rate of oxidative addition to the palladium center.[3][7] To improve results, consider using more electron-rich and sterically bulky phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), which are designed to accelerate this key step.[5]
Data Summary Tables
Table 1: Recommended Starting Conditions for Suzuki Coupling of Aminobromopyridines
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Aryl Halide | This compound (or its N-acetyl protected form) | Protection of the amino group is recommended to prevent catalyst inhibition.[1][8] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Commonly used and effective for similar substrates.[8][9] |
| Base | K₃PO₄ (2-3 equivalents) | Effective and frequently cited for aminopyridine couplings.[1][8] |
| Solvent | 1,4-Dioxane / Water (4:1) | A robust solvent system that facilitates the dissolution of both organic and inorganic reagents.[1] |
| Temperature | 85 - 95 °C | Provides sufficient thermal energy for the reaction without excessive decomposition.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and degradation of the Pd(0) catalyst.[2][4] |
Table 2: Troubleshooting Guide - Alternative Components
| Issue | Alternative Catalyst | Alternative Base | Alternative Solvent |
|---|---|---|---|
| Low Reactivity | Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos) | Cs₂CO₃ | Toluene, DMF |
| Catalyst Decomposition | Pd(dppf)Cl₂ | KF | THF / Water |
| Side Reactions | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Ethanol |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in acetonitrile.
-
Add acetic anhydride (1.1 equivalents).
-
Add a catalytic amount of sulfuric acid (a few drops).
-
Stir the mixture at 60 °C for 30-60 minutes, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly add water to precipitate the product.
-
Stir for an additional hour, then filter the solid, wash with deionized water, and dry to yield N-(5-bromo-2-ethylpyridin-3-yl)acetamide.[8]
Protocol 2: General Suzuki Coupling Procedure
-
To a dry Schlenk flask, add the N-(5-bromo-2-ethylpyridin-3-yl)acetamide (1 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), and potassium phosphate (K₃PO₄, 2-3 equivalents).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Amino-5-bromo-2-ethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5-bromo-2-ethylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize temperature and reaction time based on literature for similar substrates. - Employ column chromatography for purification and optimize the eluent system. |
| TR-02 | Presence of a di-brominated impurity | Over-bromination of the pyridine ring.[1][2] | - Use a stoichiometric amount of the brominating agent (e.g., NBS). - Control the reaction temperature, as higher temperatures can favor over-bromination. - Add the brominating agent portion-wise to maintain a low concentration. |
| TR-03 | Formation of isomeric products | - Lack of regioselectivity in the bromination or amination step. - Reaction conditions favoring the formation of thermodynamically stable isomers. | - The choice of directing groups on the pyridine ring is crucial for regioselectivity. - For amination of a di-bromopyridine precursor, the relative reactivity of the bromine atoms can be influenced by the solvent and catalyst.[3] - For bromination of an amino-ethylpyridine precursor, the conditions of the Sandmeyer reaction (if used) must be carefully controlled.[4] |
| TR-04 | Significant amount of starting material remaining | - Insufficient reaction time or temperature. - Deactivation of catalyst. - Poor quality of reagents. | - Increase reaction time and/or temperature, while monitoring for byproduct formation. - If using a catalyst (e.g., in a Buchwald-Hartwig amination), ensure it is fresh and used under an inert atmosphere.[5] - Verify the purity of all starting materials and solvents. |
| TR-05 | Formation of di-aminated byproducts | If starting from a di-brominated precursor, the second bromine atom may react to form a di-amino pyridine.[6][7] | - Use a bulky amine or a protecting group strategy to favor mono-amination.[7] - Carefully control the stoichiometry of the amine nucleophile. - Lowering the reaction temperature may improve selectivity for mono-amination. |
| TR-06 | Product degradation or discoloration | The amino group on the pyridine ring can be sensitive to air and light, leading to oxidation and color change.[8] | - Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a dark, cool, and inert environment.[6] - Use degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a specific, optimized synthesis for this compound is not extensively documented, it can be conceptually approached via two primary routes:
-
Route A: Bromination of an amino-ethylpyridine precursor. This would involve the synthesis of 3-Amino-2-ethylpyridine followed by selective bromination at the 5-position.
-
Route B: Amination of a bromo-ethylpyridine precursor. This route would start with 2-ethylpyridine, followed by bromination and then nitration, reduction of the nitro group to an amine, or direct amination of a di-bromo precursor.
Q2: How can I minimize the formation of the di-bromo byproduct, 3,5-dibromo-2-ethylpyridine?
A2: To minimize di-bromination, you should carefully control the stoichiometry of your brominating agent, such as N-Bromosuccinimide (NBS). Using a 1:1 molar ratio of your substrate to the brominating agent is a good starting point. Additionally, maintaining a low reaction temperature and adding the brominating agent slowly can help improve selectivity. The presence of an activating amino group can make the ring susceptible to over-bromination.[1][2]
Q3: I am observing a byproduct with the same mass as my product. What could it be?
A3: An impurity with the same mass is likely an isomer. Depending on your synthetic route, this could be, for example, 5-Amino-3-bromo-2-ethylpyridine. The formation of isomers is highly dependent on the directing effects of the substituents already on the pyridine ring and the reaction conditions. Careful analysis by NMR spectroscopy will be necessary to confirm the structure of the isomer.
Q4: My final product is a dark oil, but I expect a solid. What should I do?
A4: The dark color may indicate the presence of oxidized impurities.[8] It is recommended to purify the material using column chromatography under an inert atmosphere. If the product is still an oil, it may be due to residual solvent or the inherent physical properties of the compound. Attempting to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate) may yield a solid.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization, a combination of ¹H NMR and ¹³C NMR spectroscopy is essential to confirm the structure and isomeric purity. Mass Spectrometry (MS) will confirm the molecular weight, and Elemental Analysis can be used to determine the elemental composition.
Experimental Protocols
The following is a generalized, hypothetical protocol for the synthesis of this compound via the bromination of 3-Amino-2-ethylpyridine. This should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 3-Amino-2-ethylpyridine (Example via reduction of a nitro precursor)
-
To a solution of 3-Nitro-2-ethylpyridine (1 equivalent) in ethanol, add a catalyst such as 10% Palladium on carbon (Pd/C).
-
The mixture is then subjected to hydrogenation (e.g., using a balloon of hydrogen gas or a Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-Amino-2-ethylpyridine.
Step 2: Bromination of 3-Amino-2-ethylpyridine
-
Dissolve 3-Amino-2-ethylpyridine (1 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. ijssst.info [ijssst.info]
- 2. heteroletters.org [heteroletters.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-Amino-5-bromo-2-ethylpyridine
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and purification of 3-Amino-5-bromo-2-ethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common method is the direct bromination of 3-Amino-2-ethylpyridine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or a chlorinated solvent. The reaction conditions need to be carefully controlled to prevent over-bromination.
Q2: What are the typical impurities encountered in this synthesis?
A2: The most prevalent impurity is the di-brominated byproduct, 3-Amino-5,6-dibromo-2-ethylpyridine. Other potential impurities include unreacted starting material (3-Amino-2-ethylpyridine) and regioisomers, depending on the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and byproducts.
Q4: What is the best method for purifying the crude product?
A4: The choice of purification method depends on the impurity profile. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is often effective for removing the major di-bromo impurity.[1][2] For more complex impurity mixtures, column chromatography on silica gel may be necessary.
Q5: How should this compound be stored?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is a solid at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the purity of starting materials and reagents. |
| Product loss during workup/extraction. | - Perform multiple extractions with the organic solvent. - Ensure the pH is adjusted correctly during aqueous washes to minimize the solubility of the amine product in the aqueous phase. | |
| High Levels of Di-brominated Impurity | Over-bromination due to excess brominating agent or prolonged reaction time.[3] | - Use a stoichiometric amount (or slight excess, e.g., 1.05 equivalents) of the brominating agent. - Add the brominating agent portion-wise and monitor the reaction closely by TLC or HPLC. - Lower the reaction temperature. |
| Presence of Unreacted Starting Material | Insufficient brominating agent or short reaction time. | - Increase the amount of brominating agent slightly (e.g., to 1.1 equivalents). - Extend the reaction time. |
| Product Darkens in Color Upon Isolation | Oxidation of the amino group. | - Handle the product under an inert atmosphere. - Ensure solvents are degassed. - Store the final product under nitrogen or argon away from light.[4] |
| Difficulty in Removing Acetic Acid (if used as solvent) | Incomplete neutralization during workup. | - Add saturated sodium bicarbonate solution slowly until effervescence ceases.[4] - Perform multiple washes with bicarbonate solution. |
Purification Data
The following table summarizes typical purity levels of this compound after synthesis and subsequent purification steps.
| Purification Stage | Purity (by HPLC Area %) | Major Impurity (Di-bromo byproduct) (Area %) | Starting Material (Area %) |
| Crude Product | 85.0% | 12.5% | 2.5% |
| After Recrystallization | 98.5% | 0.8% | <0.1% |
| After Column Chromatography | >99.5% | <0.1% | <0.1% |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-Amino-2-ethylpyridine (1.0 eq) in acetonitrile (10 volumes).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile (5 volumes) and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash with water (2 x 10 volumes) and then with brine (1 x 10 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Crystallization: Slowly add water to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals under vacuum at 40 °C.
Workflow and Logic Diagrams
References
Troubleshooting low yield in the bromination of 2-ethyl-3-aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the bromination of 2-ethyl-3-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the bromination of 2-ethyl-3-aminopyridine?
Low yields are typically attributed to several factors:
-
Over-bromination: The starting material can be brominated twice to form a di-bromo-2-ethyl-3-aminopyridine byproduct, consuming the desired mono-bromo product. The amino group strongly activates the pyridine ring, making it susceptible to multiple substitutions.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion of the starting material or the formation of side products.
-
Impure Starting Materials: The purity of 2-ethyl-3-aminopyridine and the brominating agent is crucial for a successful reaction.
-
Inefficient Purification: The desired product may be lost during the workup and purification steps if the procedure is not optimized.
Q2: Which brominating agent is best for this reaction, N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
Both NBS and Br₂ can be used for the bromination of aminopyridines.
-
N-Bromosuccinimide (NBS): Often preferred for its milder nature, which can help to control the reaction and reduce the formation of di-brominated byproducts.[2] It is typically used in solvents like acetone or acetonitrile.
-
Molecular Bromine (Br₂): A more reactive and less expensive option, often used in combination with acetic acid.[1][3] Careful control of the reaction temperature and the rate of bromine addition is critical to minimize over-bromination.
The choice of reagent may depend on the specific experimental setup and the desired level of control over the reaction.
Q3: How can I minimize the formation of the di-brominated byproduct?
Minimizing the di-bromo byproduct is a key challenge. Here are some strategies:
-
Control the Stoichiometry: Use a 1:1 molar ratio or a slight excess of the 2-ethyl-3-aminopyridine to the brominating agent.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture at a controlled rate.[1][2][3] This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.
-
Temperature Control: Maintain a low reaction temperature, typically starting at 0°C and allowing it to rise slowly.[1][2][3]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of the di-bromo product are formed.
Q4: What is the expected regioselectivity for the bromination of 2-ethyl-3-aminopyridine?
The amino group at the 3-position and the ethyl group at the 2-position are both activating, ortho-, para-directing groups. The primary site of bromination is expected to be at the 5-position, which is para to the strongly activating amino group and ortho to the ethyl group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction by TLC. For Br₂/acetic acid, the temperature can be allowed to rise to 50°C.[1] |
| Inactive brominating agent. | Use a fresh bottle of NBS or Br₂. Ensure proper storage to prevent degradation. | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. | |
| High percentage of di-brominated byproduct | Reaction temperature is too high. | Maintain a lower reaction temperature, especially during the addition of the brominating agent. Start at 0°C.[1][2][3] |
| Rapid addition of the brominating agent. | Add the brominating agent slowly and dropwise over an extended period (e.g., 1 hour).[1][2][3] | |
| Incorrect stoichiometry. | Use a slight excess of the 2-ethyl-3-aminopyridine relative to the brominating agent. | |
| Complex mixture of products | Reaction conditions are too harsh. | Consider using a milder brominating agent like NBS instead of Br₂.[2] |
| Side reactions due to impurities. | Ensure all reagents and solvents are pure and dry. | |
| Difficulty in purifying the product | Similar polarity of product and byproduct. | Use column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl acetate) to separate the mono- and di-brominated products.[2] |
| Product is lost during workup. | After quenching the reaction, carefully neutralize the mixture and perform extractions with an appropriate organic solvent. Ensure complete extraction by performing multiple washes.[1] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is adapted from the bromination of 2-aminopyridine.[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-ethyl-3-aminopyridine (1.0 mole) in acetic acid.
-
Cooling: Cool the solution to below 20°C in an ice bath.
-
Bromine Addition: Dissolve bromine (1.0 mole) in acetic acid and add it dropwise to the stirred solution over a period of 1 hour. Maintain the temperature below 20°C initially. After about half of the bromine solution has been added, the temperature can be allowed to rise to 50°C.
-
Reaction Monitoring: Stir the mixture for an additional hour after the bromine addition is complete. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salt. Neutralize the solution with a 40% sodium hydroxide solution with cooling.
-
Isolation: Collect the precipitated product by filtration, wash with water until the washings are free of bromide ions, and dry.
-
Purification: The crude product, which may be contaminated with the di-bromo byproduct, can be purified by washing with hot petroleum ether or by column chromatography.[1]
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Acetone
This protocol is adapted from the bromination of 2-aminopyridine.[2]
-
Reaction Setup: Dissolve 2-ethyl-3-aminopyridine (1.0 mole) in acetone in a round-bottom flask.
-
Cooling: Cool the solution to 10°C.
-
NBS Addition: Add N-Bromosuccinimide (NBS) (1.05 moles) portion-wise to the solution over 30 minutes while maintaining the temperature at 10°C.
-
Reaction Monitoring: Stir the mixture for an additional 30 minutes at 10°C. Monitor the reaction progress by TLC.
-
Workup: Remove the solvent by evaporation under reduced pressure.
-
Purification: Recrystallize the residue from 90% ethanol to obtain the desired mono-brominated product. The di-brominated byproduct may remain in the filtrate and can be isolated by column chromatography if desired.[2]
Data Presentation
Table 1: Comparison of Bromination Conditions for 2-Aminopyridine
| Brominating Agent | Solvent | Temperature | Yield of Mono-bromo Product | Key Byproduct | Reference |
| Br₂ | Acetic Acid | 20-50°C | 62-67% | 2-Amino-3,5-dibromopyridine | [1] |
| NBS | Acetone | 10°C | 95% (crude) | 2-Amino-3,5-dibromopyridine | [2] |
Note: Yields are reported for the bromination of 2-aminopyridine and may vary for 2-ethyl-3-aminopyridine.
Visualizations
Experimental Workflow for Bromination
Caption: General experimental workflow for the bromination of 2-ethyl-3-aminopyridine.
Troubleshooting Logic for Low Yield
References
Preventing over-bromination in 3-Amino-5-bromo-2-ethylpyridine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Amino-5-bromo-2-ethylpyridine, with a focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the synthesis of this compound?
A1: The most prevalent issue is over-bromination, which leads to the formation of di-brominated byproducts, primarily 3-Amino-x,5-dibromo-2-ethylpyridine. The amino group in the starting material, 3-Amino-2-ethylpyridine, is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. This high reactivity can make it difficult to stop the reaction at the mono-brominated stage.
Q2: How does the structure of 3-Amino-2-ethylpyridine influence the bromination reaction?
A2: The amino group at the 3-position strongly directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). However, the ethyl group at the 2-position introduces significant steric hindrance, which will likely disfavor substitution at the adjacent 2-position. Therefore, bromination is most likely to occur at the 5-position (para to the amino group) and potentially at the 6-position (ortho to the amino group). The primary desired product is bromination at the 5-position.
Q3: What are the key reaction parameters to control to minimize over-bromination?
A3: Careful control of the following parameters is crucial:
-
Stoichiometry of the Brominating Agent: Using a precise 1:1 molar ratio of the brominating agent to the substrate is critical. An excess of the brominating agent is a primary cause of di-bromination.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-brominated product.
-
Rate of Addition: Slow, dropwise addition of the brominating agent to the substrate solution can help to maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions on the same molecule.
-
Choice of Brominating Agent and Solvent: Milder brominating agents and appropriate solvents can significantly influence the outcome.
Troubleshooting Guide: Preventing Over-bromination
This guide provides a systematic approach to troubleshooting and preventing the formation of di-brominated byproducts.
Problem: Significant formation of di-bromo byproduct detected (e.g., by LC-MS or NMR).
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting over-bromination.
Detailed Troubleshooting Steps:
-
Verify Stoichiometry:
-
Question: Was the molar ratio of the brominating agent to 3-Amino-2-ethylpyridine strictly 1:1 or slightly less?
-
Action: Accurately weigh all reagents. Consider preparing standardized solutions of the brominating agent if it is a liquid. Start with a slightly substoichiometric amount of the brominating agent (e.g., 0.95 equivalents) and monitor the reaction progress to avoid excess.
-
-
Control Reaction Temperature:
-
Question: At what temperature was the reaction performed?
-
Action: If the reaction was run at room temperature or above, try cooling the reaction mixture to 0°C or even lower (e.g., -10°C to -20°C) before and during the addition of the brominating agent. Maintain this temperature for the duration of the reaction.
-
-
Optimize Addition Rate:
-
Question: How was the brominating agent added?
-
Action: Add the brominating agent dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel. This helps to prevent localized high concentrations of the electrophile.
-
-
Evaluate the Brominating Agent and Solvent:
-
Question: Which brominating agent and solvent were used?
-
Action: If you are using a highly reactive brominating agent like elemental bromine (Br₂), consider switching to a milder alternative such as N-Bromosuccinimide (NBS). The choice of solvent can also affect reactivity. Acetic acid is a common solvent for such reactions, but less polar solvents might slow down the reaction.
-
-
Consider Protection of the Amino Group:
-
Question: Is the amino group protected?
-
Action: Protecting the highly activating amino group as an amide (e.g., using acetic anhydride to form the acetamide) can significantly reduce the reactivity of the pyridine ring and provide better control over the bromination. The protecting group can be removed in a subsequent step.
-
Data Presentation: Comparison of Bromination Strategies
The following table summarizes different approaches to control the bromination of activated pyridines. Note that specific data for 3-Amino-2-ethylpyridine is limited in the literature; therefore, these are representative conditions based on analogous substrates.
| Strategy | Brominating Agent | Solvent | Temperature (°C) | Key Outcome | Potential Yield of Mono-bromo Product |
| Direct Bromination | Br₂ | Acetic Acid | 0 - 20 | Prone to over-bromination if not carefully controlled. | 40-60% |
| Controlled Direct | NBS | Acetonitrile | 0 - RT | Milder conditions, often better selectivity. | 60-80% |
| Amino Protection | NBS | Acetic Acid | RT | Reduced ring activation, high selectivity for mono-bromination. | >80% (after deprotection) |
Experimental Protocols
Protocol 1: Controlled Bromination using NBS (General Procedure)
This protocol is a starting point and may require optimization for the specific substrate.
-
Dissolve Substrate: Dissolve 1.0 equivalent of 3-Amino-2-ethylpyridine in a suitable solvent (e.g., acetonitrile or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool Reaction: Cool the solution to 0°C in an ice bath.
-
Prepare Brominating Agent Solution: In a separate flask, dissolve 1.0 equivalent of N-Bromosuccinimide (NBS) in the same solvent.
-
Slow Addition: Add the NBS solution dropwise to the cooled substrate solution over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Bromination with Amino Group Protection
-
Protection:
-
Dissolve 1.0 equivalent of 3-Amino-2-ethylpyridine in a suitable solvent (e.g., dichloromethane).
-
Add 1.1 equivalents of acetic anhydride and a catalytic amount of a base (e.g., triethylamine or pyridine).
-
Stir at room temperature until the starting material is fully converted to the acetamide (monitor by TLC).
-
Work up the reaction to isolate the protected intermediate, 3-Acetamido-2-ethylpyridine.
-
-
Bromination:
-
Follow the procedure in Protocol 1 using the protected intermediate as the substrate. The reaction can often be run at room temperature due to the decreased reactivity.
-
-
Deprotection:
-
Hydrolyze the acetamide group by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the final product, this compound.
-
Visualizations
Reaction Pathway
Caption: The reaction pathway showing the desired product and the over-bromination byproduct.
Influence of Reaction Parameters on Selectivity
Caption: The influence of key reaction parameters on the selectivity of the bromination reaction.
Improving the regioselectivity of reactions with 3-Amino-5-bromo-2-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 3-Amino-5-bromo-2-ethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily determined by the interplay of the electronic and steric effects of the three substituents on the pyridine ring:
-
Amino group (-NH₂ at C3): A strong activating group that directs electrophiles to the ortho (C2, C4) and para (C6) positions.
-
Bromo group (-Br at C5): A deactivating group that also directs electrophiles to the ortho (C4, C6) and para positions.
-
Ethyl group (-C₂H₅ at C2): A weakly activating group that directs to the ortho (C3) and para (C5) positions.
-
Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.
In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, the reaction will almost exclusively occur at the carbon bearing the bromo substituent (C5).
Q2: For electrophilic aromatic substitution, which position on the ring is most reactive?
A2: The most reactive positions for electrophilic aromatic substitution (EAS) are C4 and C6. The amino group strongly activates these positions. The directing effects of the amino and bromo groups reinforce each other, directing incoming electrophiles to these sites. The pyridine nitrogen deactivates the ring, but the activating effect of the amino group is typically dominant.
Q3: Can I achieve selective functionalization at a position other than C5?
A3: Yes, but it requires specific strategies. For instance, to functionalize the C4 or C6 positions, you would typically perform an electrophilic aromatic substitution. To functionalize the C-H bonds at other positions via metalation, directed ortho-metalation (DoM) strategies might be necessary, though the existing substituents present challenges.
Q4: How does the amino group interfere with cross-coupling reactions?
A4: The primary amine can act as a ligand for the palladium catalyst, potentially inhibiting its activity. In Suzuki reactions, the amine's basicity can also interfere with the reaction conditions. It has been reported that protecting the amine, for example, as an acetamide, can lead to more efficient and cleaner Suzuki coupling reactions.[1][2]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Problem: Low or no yield of the coupled product at the C5 position.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation: The free amino group may be coordinating to the palladium catalyst, inhibiting its activity.[1] | Protect the amino group as an acetamide prior to the coupling reaction. This can be achieved by reacting this compound with acetic anhydride.[1][2] |
| Incorrect Base/Solvent System: The choice of base and solvent is critical for an efficient transmetalation step. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or DME with water.[1][3] |
| Boronic Acid Decomposition: The boronic acid may be unstable under the reaction conditions. | Use freshly sourced boronic acid, or consider using a more stable boronic ester (e.g., a pinacol ester). |
Problem: Formation of side products, such as de-brominated starting material.
| Possible Cause | Troubleshooting Step |
| Proto-deboronation of Boronic Acid: The boronic acid may be reacting with residual water or base to be replaced by a hydrogen atom. | Ensure anhydrous conditions if possible (though some water is often required). Use a non-aqueous base if compatible with the system. |
| Reductive Dehalogenation: The palladium catalyst can facilitate the removal of the bromine atom. | Optimize the ligand-to-metal ratio. Sometimes, a slight excess of ligand can suppress this side reaction. |
Buchwald-Hartwig Amination
Problem: Difficulty in achieving selective C-N bond formation at the C5 position.
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the oxidative addition and reductive elimination steps. | For aryl bromides, sterically hindered phosphine ligands like SPhos, RuPhos, or t-BuXPhos are often effective.[4] Screening a variety of ligands is recommended. |
| Base Incompatibility: The strength and nature of the base can significantly impact the reaction rate and yield. | Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice may depend on the specific amine being coupled. |
| Reaction Temperature Too Low: The C-Br bond on the electron-deficient pyridine ring may require sufficient thermal energy for oxidative addition. | Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for decomposition. |
Key Experimental Protocols
Protocol 1: Acetamide Protection of this compound
This protocol is adapted from the synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide.[1]
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in acetonitrile.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Add a few drops of concentrated sulfuric acid and stir the mixture at 60 °C.
-
Monitor the reaction by TLC. Once complete (typically 30-60 minutes), cool the reaction mixture to room temperature.
-
Slowly add water to precipitate the product.
-
Stir the mixture for 1 hour, then filter the solid.
-
Wash the solid with deionized water and dry to obtain the N-acetylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the coupling of similar 5-bromo-3-aminopyridine derivatives.[3]
-
To a sealed tube, add the N-acetylated this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Add an aqueous solution of K₃PO₄ (2.0 eq).
-
Stir the reaction mixture at 90-95 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through celite and wash with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If necessary, the acetyl protecting group can be removed under acidic or basic conditions.
Visualizations
Caption: Reaction pathway decision guide for this compound.
Caption: Workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Catalyst Selection for 3-Amino-5-bromo-2-ethylpyridine Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst for coupling reactions with 3-Amino-5-bromo-2-ethylpyridine. This resource offers troubleshooting advice and answers to frequently asked questions to ensure efficient and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from the electronic properties of the pyridine ring and the presence of the amino group. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the metal center of the catalyst, potentially inhibiting the catalytic cycle.[1] This can lead to lower reaction rates and yields. Furthermore, the amino group can undergo side reactions if not properly accounted for in the reaction conditions.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: Palladium-catalyzed cross-coupling reactions are generally the most effective. Specifically, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have been successfully applied to similar aminobromopyridine substrates. The choice of reaction will depend on the desired coupling partner (boronic acids/esters for Suzuki, amines for Buchwald-Hartwig, and terminal alkynes for Sonogashira).
Q3: Should I protect the amino group on the pyridine ring before the coupling reaction?
A3: While unprotected 3-halo-2-aminopyridines can be successfully coupled, protection of the amino group, for instance as an acetamide, can sometimes improve yields and prevent side reactions, particularly in Suzuki couplings.[2] However, successful couplings with unprotected aminopyridines have been reported for both Buchwald-Hartwig and Sonogashira reactions, which simplifies the synthetic route by avoiding protection and deprotection steps.[1][3]
Q4: How do I choose the best palladium catalyst for my reaction?
A4: The optimal catalyst system (palladium precursor and ligand) is highly dependent on the specific coupling reaction and the coupling partner. For Suzuki couplings of similar substrates, Pd(PPh₃)₄ has been used effectively.[2] For Buchwald-Hartwig aminations of 3-halo-2-aminopyridines, precatalysts with sterically hindered biaryl phosphine ligands like RuPhos and BrettPhos have shown excellent results.[1] For Sonogashira couplings, a combination of a palladium source like Pd(CF₃COO)₂ with a phosphine ligand such as PPh₃ and a copper(I) co-catalyst is a good starting point.[3]
Q5: What is the role of the base in these coupling reactions, and how do I select the right one?
A5: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (Suzuki) or for deprotonating the coupling partner (Buchwald-Hartwig and Sonogashira). The choice of base can significantly impact the reaction outcome. For Suzuki couplings of aminopyridines, inorganic bases like K₃PO₄ or Na₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as LiHMDS or NaOtBu are often required.[1] In Sonogashira reactions, an amine base like triethylamine (Et₃N) is frequently used and can also serve as the solvent.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure proper storage. Consider using a pre-catalyst. |
| Inhibition by the amino or pyridine nitrogen. | Protect the amino group as an acetamide. Screen different ligands that are less sensitive to coordination. | |
| Poor solubility of reactants. | Use a co-solvent system such as 1,4-dioxane/water.[2] | |
| Inappropriate base. | Screen different bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃). Ensure the base is finely powdered for better reactivity. | |
| Dehalogenation of Starting Material | Reductive elimination of H-X from the palladium intermediate. | Ensure the reaction is performed under an inert atmosphere. Degas solvents thoroughly. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar). |
| High catalyst loading or temperature. | Reduce the catalyst loading and/or reaction temperature. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Catalyst inhibition by the substrate's amino and pyridine groups.[1] | Use sterically hindered and electron-rich biarylphosphine ligands like RuPhos or BrettPhos, which have been shown to be effective for this substrate class.[1] |
| Ineffective base. | Use a strong, non-nucleophilic base like LiHMDS.[1] | |
| Catalyst deactivation. | Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. | |
| Formation of Side Products | Reaction with the substrate's amino group if it's the intended coupling partner. | This is the desired reaction. If other side reactions are occurring, optimize temperature and reaction time. |
| Hydrodehalogenation. | Ensure an inert atmosphere. Consider a different ligand or palladium source. |
Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive palladium or copper co-catalyst. | Use fresh, high-purity catalysts. CuI is particularly sensitive to oxidation. |
| Inappropriate solvent or base. | DMF with Et₃N as the base has been shown to be effective for similar substrates.[3] | |
| Low reaction temperature. | For aryl bromides, heating is often necessary. A temperature of around 100 °C has been used successfully.[3] | |
| Homocoupling of the Alkyne (Glaser Coupling) | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Absence of a palladium catalyst (copper-mediated). | Ensure the palladium catalyst is active and present in the correct concentration. | |
| Decomposition of Starting Material | High reaction temperature or prolonged reaction time. | Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. Optimize the temperature. |
Catalyst and Conditions Summary
The following tables summarize recommended starting conditions for coupling reactions with this compound, based on literature for structurally similar compounds.
Table 1: Recommended Catalysts and Ligands
| Coupling Reaction | Palladium Precursor | Recommended Ligand(s) | Co-catalyst |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphine ligands | N/A |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos, BrettPhos | N/A |
| Sonogashira | Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ | PPh₃ | CuI |
Table 2: General Reaction Parameters
| Coupling Reaction | Base | Solvent | Temperature |
| Suzuki-Miyaura | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 °C |
| Buchwald-Hartwig | LiHMDS | Toluene or Dioxane | 80-110 °C |
| Sonogashira | Et₃N | DMF | 100 °C |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound (Adapted from literature on a similar substrate[2])
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a suitable concentration.
-
Heat the reaction mixture to 85-95 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: For challenging couplings, consider protecting the amino group as an acetamide prior to the reaction.[2]
Buchwald-Hartwig Amination of this compound (Adapted from literature on a similar substrate[1])
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a RuPhos or BrettPhos pre-catalyst (0.02 equiv.).
-
Add LiHMDS (as a solution in THF or solid, 1.5-2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling of this compound (Adapted from literature on a similar substrate[3])
-
To a reaction flask, add Pd(CF₃COO)₂ (0.025 equiv.), PPh₃ (0.05 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar).
-
Add anhydrous, degassed DMF and stir for 30 minutes at room temperature.
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by Et₃N.
-
Heat the reaction mixture to 100 °C for 3 hours, or until TLC/LC-MS indicates completion.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Decision workflow for selecting the appropriate coupling reaction and initial catalyst system.
Caption: A logical guide for troubleshooting common issues in coupling reactions.
References
Managing reaction temperature for 3-Amino-5-bromo-2-ethylpyridine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 3-Amino-5-bromo-2-ethylpyridine. The proposed synthetic route involves three key stages: nitration of 2-ethylpyridine, bromination of the resulting 2-ethyl-3-nitropyridine, and subsequent reduction to the final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound where temperature control is critical?
A1: A plausible and controllable synthetic pathway starts with 2-ethylpyridine and proceeds in three main steps:
-
Nitration: Conversion of 2-ethylpyridine to 2-ethyl-3-nitropyridine.
-
Bromination: Introduction of a bromine atom at the 5-position to yield 5-bromo-2-ethyl-3-nitropyridine.
-
Reduction: Conversion of the nitro group to an amino group to obtain this compound. Each of these steps is exothermic and requires careful temperature management to ensure optimal yield and purity.
Q2: Why is precise temperature control so important during the nitration of 2-ethylpyridine?
A2: Nitration of pyridine derivatives is a highly exothermic reaction.[1] Improper temperature control can lead to several issues, including:
-
Runaway Reaction: An uncontrolled increase in temperature can lead to a dangerous runaway reaction.
-
Formation of Byproducts: Higher temperatures can promote the formation of undesired isomers and over-nitrated products.
-
Decreased Yield: Poor temperature management can result in the degradation of both the starting material and the desired product, leading to a lower overall yield.
Q3: What are the primary concerns regarding temperature during the bromination of 2-ethyl-3-nitropyridine?
A3: During the bromination of 2-ethyl-3-nitropyridine, temperature control is crucial for:
-
Regioselectivity: While the nitro group at the 3-position directs bromination to the 5-position, deviations in temperature can potentially lead to the formation of other brominated isomers.
-
Preventing Over-bromination: Although the pyridine ring is deactivated by the nitro group, excessive temperatures can increase the likelihood of di-bromination, leading to impurities that are difficult to remove.[2]
-
Managing Reaction Rate: The rate of bromination is temperature-dependent. Maintaining the optimal temperature ensures a controlled reaction rate, preventing sudden exotherms.
Q4: How does temperature affect the final reduction step to this compound?
A4: The reduction of the nitro group is also an exothermic process. Key considerations for temperature control in this step include:
-
Reaction Rate: The reduction rate is influenced by temperature. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to the formation of byproducts.
-
Product Stability: The resulting amino group can be sensitive to high temperatures and may degrade or participate in side reactions if the temperature is not controlled.
-
Catalyst Activity: If a catalytic reduction method is used (e.g., with a palladium catalyst), the temperature will affect the catalyst's activity and lifespan.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of 2-Ethylpyridine
| Possible Cause | Troubleshooting Suggestion |
| Reaction temperature was too low. | A low temperature can lead to an incomplete reaction. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or HPLC. |
| Reaction temperature was too high. | Excessive heat can cause degradation of the starting material and product. Ensure the initial addition of the nitrating agent is performed at a low temperature (e.g., 0-5°C) with efficient cooling. After the addition is complete, the reaction can be allowed to slowly warm to the optimal temperature. |
| Localized overheating. | Inadequate stirring can lead to "hot spots" in the reaction mixture. Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the nitrating agent. |
Issue 2: Formation of Impurities During Bromination
| Possible Cause | Troubleshooting Suggestion |
| Reaction temperature was too high. | High temperatures can lead to the formation of di-brominated or other isomeric byproducts. Maintain the recommended reaction temperature and ensure the cooling bath is effective. Consider adding the brominating agent dropwise to better control the exotherm. |
| Inconsistent temperature throughout the reaction. | Fluctuations in temperature can affect selectivity. Use a reliable temperature controller and ensure the reaction vessel is uniformly heated or cooled. |
| Reaction time was too long at an elevated temperature. | Prolonged heating can promote side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 3: Incomplete Reduction of the Nitro Group
| Possible Cause | Troubleshooting Suggestion |
| Reaction temperature is too low. | The reduction may be too slow at a low temperature. If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for any signs of byproduct formation. |
| Catalyst deactivation (if applicable). | If using a catalyst, it may have become deactivated. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. The temperature should be kept within the optimal range for the specific catalyst being used. |
| Insufficient reaction time. | The reduction may simply require more time to go to completion at the set temperature. Extend the reaction time and continue to monitor its progress. |
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions for nitration, bromination, and reduction of similar pyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Step | Analogous Compound | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Nitration | Pyridine-N-oxide | Fuming HNO₃, conc. H₂SO₄ | 125-130 | 3 h | 42 | [3] |
| Nitration | 2,6-Diaminopyridine | 100% HNO₃, 20%-oleum | 18-20 | 2.2 h (addition) | 94 | [4] |
| Bromination | 2-Amino-5-bromopyridine | Peracetic acid | 42-47 | 15-23 h | Not specified | [2] |
| Reduction | 5-Bromo-2-nitropyridine | Hydrazine hydrate, FeCl₃·6H₂O, Activated carbon | 80 | 14-16 h | Not specified | [5] |
Experimental Protocols (Hypothetical, based on analogous reactions)
Step 1: Synthesis of 2-ethyl-3-nitropyridine (Nitration)
-
To a stirred solution of concentrated sulfuric acid, add 2-ethylpyridine dropwise while maintaining the temperature below 10°C using an ice bath.
-
After the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 15°C.
-
Once the addition of nitric acid is complete, slowly warm the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7-8, keeping the temperature low.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethyl-3-nitropyridine.
-
Purify the crude product by column chromatography or distillation.
Step 2: Synthesis of 5-bromo-2-ethyl-3-nitropyridine (Bromination)
-
Dissolve 2-ethyl-3-nitropyridine in a suitable solvent such as concentrated sulfuric acid or a halogenated solvent.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent portion-wise or dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by pouring it into an ice-water mixture.
-
Neutralize with a base and extract the product with an organic solvent.
-
Wash the combined organic layers with a solution of sodium thiosulfate to remove any unreacted bromine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Reduction)
-
Dissolve 5-bromo-2-ethyl-3-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent such as iron powder, tin(II) chloride, or a palladium on carbon catalyst.
-
If using a metal in acid, heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and stir until the reaction is complete (monitored by TLC). Be mindful of the exotherm, especially at the beginning of the reaction.
-
If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at a controlled temperature (e.g., room temperature to 50°C).
-
After completion, filter off the solid catalyst or unreacted metal.
-
If an acidic solvent was used, neutralize the filtrate.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the bromination of 2-ethyl-3-nitropyridine.
Caption: Troubleshooting workflow for temperature control during bromination.
References
- 1. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 2. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Page loading... [guidechem.com]
Technical Support Center: Isolating Pure 3-Amino-5-bromo-2-ethylpyridine
Welcome to the technical support center for the work-up and purification of 3-Amino-5-bromo-2-ethylpyridine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: My crude product after synthesis is a dark, oily residue. What is the best initial step for work-up?
A1: A dark, oily residue is common and can be due to polymeric impurities or residual high-boiling solvents. The recommended first step is to dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. If the material does not fully dissolve, this may indicate the presence of inorganic salts or highly polar impurities. In this case, you can attempt to filter the mixture through a pad of Celite before proceeding with an aqueous wash.
Q2: What is the most common impurity I should be looking for?
A2: The most common impurities will depend on the synthetic route. If you are synthesizing this compound via bromination of 3-Amino-2-ethylpyridine, a potential impurity is the dibrominated product, 3-Amino-3,5-dibromo-2-ethylpyridine.[1][2] If the synthesis involves the reduction of a nitro group, incomplete reduction can leave residual 3-Nitro-5-bromo-2-ethylpyridine. Unreacted starting materials are also a common source of contamination.
Q3: Can I use an acidic wash to remove basic impurities?
A3: No, an acidic wash is not recommended for purifying this compound. As an aminopyridine, the target compound is basic and will be protonated by the acid, causing it to partition into the aqueous layer along with the impurities, leading to significant product loss.[3]
Q4: My compound seems to be somewhat water-soluble. How can I minimize product loss during aqueous extraction?
A4: To reduce the solubility of your aminopyridine in the aqueous phase, it is recommended to use a brine (saturated aqueous NaCl solution) wash instead of a plain water wash.[4] This will decrease the partitioning of your organic product into the aqueous layer. Additionally, performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.
Q5: After solvent evaporation, I still have a persistent solvent smell. How can I effectively remove residual solvents?
A5: High-boiling point solvents like DMF or DMSO can be challenging to remove. One effective technique is azeotropic removal. By adding a lower-boiling point solvent like toluene or heptane and then evaporating under reduced pressure, the residual high-boiling solvent will be removed along with the azeotroping agent.[4][5] This can be repeated several times for best results. Placing the sample under a high vacuum for an extended period can also help remove trace solvents.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Emulsion formation during extraction | - High concentration of polar impurities. - The pH of the aqueous layer is close to the pKa of the product. | - Add brine (saturated NaCl solution) to the separatory funnel to break up the emulsion.[5] - Filter the entire mixture through a pad of Celite. - Allow the mixture to stand for an extended period to allow for separation. |
| Product oiling out during crystallization | - The solvent system is not ideal. - The cooling process is too rapid. | - Add a co-solvent to increase the solubility of the oil. - Re-heat the solution and allow it to cool down much more slowly, possibly with scratching the inside of the flask to induce crystallization. |
| Low recovery after column chromatography | - The compound is streaking on the column. - The chosen solvent system is too polar. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape of the basic aminopyridine. - Use a less polar solvent system for elution. |
| Product is a dark color after purification | - Presence of trace metallic impurities from catalysts. - Air oxidation of the amino group. | - Pass a solution of the product through a small plug of activated carbon or silica gel. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. |
| Broad or multiple spots on TLC after work-up | - Incomplete reaction. - Presence of multiple byproducts. | - Consider purification by column chromatography. - Attempt a recrystallization from a suitable solvent system to isolate the major product. |
Experimental Protocols
General Extractive Work-up Protocol
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any residual acids.[6] Follow this with one or two washes with brine to remove water-soluble impurities and reduce the water content in the organic layer.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[4]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A common eluent system for aminopyridines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting gradient would be from 100% hexanes to 50% ethyl acetate in hexanes.
-
TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualized Workflows
Caption: General Purification Workflow
References
Technical Support Center: Synthesis of 3-Amino-5-bromo-2-ethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-bromo-2-ethylpyridine, a key intermediate for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable route involves the reduction of a nitropyridine precursor. This typically includes the nitration of 2-ethyl-3-aminopyridine, followed by bromination, and finally, reduction of the nitro group to an amine. An alternative, though potentially less selective, method is the direct bromination of 3-amino-2-ethylpyridine.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Bromine and nitrating agents are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving these reagents can be exothermic and require careful temperature control.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. Use an appropriate solvent system (e.g., a mixture of heptane and ethyl acetate) to separate the starting material, intermediates, and the final product. Visualization can be achieved under UV light.
Q4: What is the most common impurity, and how can it be removed?
A4: A common impurity is the di-brominated byproduct, 2-amino-3,5-dibromopyridine, which can form during the bromination step.[1][2] Purification can be achieved through column chromatography on silica gel.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield in Bromination Step | Incomplete reaction. | - Extend the reaction time and monitor via TLC. - Ensure the temperature is maintained within the optimal range. |
| Loss of product during workup. | - Optimize the extraction solvent and the number of extractions. - Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. | |
| Formation of Di-bromo byproduct | Over-bromination due to excess brominating agent or prolonged reaction time.[2] | - Use a stoichiometric amount of the brominating agent (e.g., NBS). - Add the brominating agent portion-wise and monitor the reaction closely by TLC. - Maintain a low reaction temperature to improve selectivity. |
| Incomplete Reduction of Nitro Group | Insufficient reducing agent or catalyst deactivation. | - Increase the amount of reducing agent (e.g., iron powder, SnCl2). - If using catalytic hydrogenation, ensure the catalyst is active and use an appropriate solvent. |
| Poor solubility of the starting material. | - Choose a solvent system in which the starting material is more soluble at the reaction temperature. | |
| Difficulty in Product Purification | Co-elution of impurities with the product during column chromatography. | - Experiment with different solvent systems for chromatography to improve separation. - Consider recrystallization as an alternative or additional purification step. |
| Product Darkens Upon Storage | Air or light sensitivity of the amino-pyridine compound. | - Store the final product under an inert atmosphere (e.g., nitrogen or argon). - Protect from light by using an amber-colored vial. |
Experimental Protocols
Proposed Synthesis Route: Reduction of a Nitropyridine Precursor
This protocol is a proposed route based on the synthesis of analogous compounds. Optimization may be required for specific laboratory conditions and scale.
Step 1: Nitration of 2-Ethylpyridine-3-amine
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of 2-ethylpyridine-3-amine in concentrated sulfuric acid to 0°C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-ethyl-3-nitro-5-aminopyridine.
Step 2: Bromination of 2-Ethyl-3-nitro-5-aminopyridine
-
Dissolve the product from Step 1 in a suitable solvent such as acetic acid.
-
Slowly add N-bromosuccinimide (NBS) in portions at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 5-bromo-2-ethyl-3-nitropyridine.
Step 3: Reduction of 5-Bromo-2-ethyl-3-nitropyridine
-
To a solution of 5-bromo-2-ethyl-3-nitropyridine in a solvent like ethanol or acetic acid, add a reducing agent such as iron powder or tin(II) chloride.[4]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the solid catalyst.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reagent Quantities for Laboratory Scale Synthesis (based on 10 mmol starting material)
| Step | Reagent | Molar Ratio | Quantity |
| 1. Nitration | 2-Ethylpyridine-3-amine | 1.0 | 1.22 g |
| Conc. H₂SO₄ | - | ~20 mL | |
| Conc. HNO₃ | 1.1 | 0.7 mL | |
| 2. Bromination | 2-Ethyl-3-nitro-5-aminopyridine | 1.0 | 1.67 g |
| N-Bromosuccinimide (NBS) | 1.05 | 1.87 g | |
| Acetic Acid | - | ~25 mL | |
| 3. Reduction | 5-Bromo-2-ethyl-3-nitropyridine | 1.0 | 2.46 g |
| Iron Powder | 3.0 | 1.68 g | |
| Acetic Acid | - | ~30 mL |
Table 2: Typical Reaction Conditions and Yields
| Step | Parameter | Value |
| 1. Nitration | Temperature | 0 - 5 °C |
| Reaction Time | 2 - 3 hours | |
| Typical Yield | 70 - 80% | |
| 2. Bromination | Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | |
| Typical Yield | 80 - 90% | |
| 3. Reduction | Temperature | Reflux |
| Reaction Time | 4 - 6 hours | |
| Typical Yield | 85 - 95% |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-5-bromo-2-ethylpyridine and 3-Amino-5-chloro-2-ethylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Amino-5-bromo-2-ethylpyridine and 3-Amino-5-chloro-2-ethylpyridine in two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these halogenated pyridine building blocks is crucial for the efficient design and execution of synthetic routes in pharmaceutical and materials science research.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond's strength and the halogen's ability to participate in oxidative addition are critical factors influencing reactivity. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond. Consequently, This compound is expected to exhibit significantly higher reactivity than 3-Amino-5-chloro-2-ethylpyridine in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This translates to potentially higher yields, shorter reaction times, and milder reaction conditions for the bromo-substituted pyridine.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The key step involving the palladium catalyst is the oxidative addition to the carbon-halogen bond of the pyridine ring.
Expected Performance Comparison
Based on established principles of halide reactivity in Suzuki-Miyaura couplings, the following outcomes are anticipated when reacting with a generic arylboronic acid, such as phenylboronic acid.
| Parameter | This compound | 3-Amino-5-chloro-2-ethylpyridine |
| Expected Yield | High (typically >80%) | Moderate to Low (typically 40-60%) |
| Reaction Time | Shorter | Longer |
| Optimal Temperature | Lower | Higher |
| Catalyst Loading | Lower | Potentially Higher |
Note: The yields presented are estimations based on analogous reactions reported in the literature and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine[1].
Materials:
-
3-Amino-5-halo-2-ethylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound or 3-Amino-5-chloro-2-ethylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
The reaction mixture is stirred and heated at 85-95 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). It is anticipated that the reaction with the bromo-substrate will proceed to completion significantly faster than with the chloro-substrate.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely governed by the ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond.
Expected Performance Comparison
When subjected to a Buchwald-Hartwig amination with a common amine nucleophile like morpholine, the bromo-pyridine is expected to be the more reactive partner.
| Parameter | This compound | 3-Amino-5-chloro-2-ethylpyridine |
| Expected Yield | High (typically >85%) | Moderate (typically 50-70%) |
| Reaction Time | Shorter | Longer |
| Optimal Temperature | Lower | Higher |
| Ligand Choice | A wider range of phosphine ligands may be effective. | More specialized, electron-rich ligands may be required. |
Note: The yields presented are estimations based on analogous reactions reported in the literature and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on known Buchwald-Hartwig aminations of halopyridines[2][3].
Materials:
-
3-Amino-5-halo-2-ethylpyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
The Schlenk tube is sealed, removed from the glovebox, and this compound or 3-Amino-5-chloro-2-ethylpyridine (1.0 mmol) and morpholine (1.2 mmol) are added, followed by toluene (5 mL).
-
The reaction mixture is stirred and heated to 100-110 °C. The reaction should be monitored by TLC or GC-MS. The bromo-pyridine is expected to react more readily.
-
After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further illustrate the processes discussed, the following diagrams outline the general workflows for the synthesis of the starting materials and the subsequent cross-coupling reactions.
Caption: General synthetic pathway for 3-Amino-5-halo-2-ethylpyridines.
Caption: Comparative workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 3-Amino-5-chloro-2-ethylpyridine for use in palladium-catalyzed cross-coupling reactions will significantly impact the efficiency of the synthesis. The bromo-derivative is the more reactive substrate, generally leading to higher yields and requiring less stringent reaction conditions. However, the chloro-derivative may be a more cost-effective starting material. For challenging couplings or in later stages of a synthesis where high yields are paramount, this compound is the recommended choice. For initial route scouting or when cost is a primary driver, 3-Amino-5-chloro-2-ethylpyridine can be a viable, albeit likely lower-yielding, alternative. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activity of 3-Amino-5-bromo-pyridine Derivatives
A Note on the Availability of Data: Extensive literature searches did not yield specific studies on the biological activity of a series of 3-Amino-5-bromo-2-ethylpyridine derivatives. However, a comprehensive study on the closely related 5-bromo-2-methylpyridin-3-amine derivatives provides valuable insights into the potential biological activities of this class of compounds. This guide, therefore, presents a comparative analysis of these methyl-substituted analogues as a representative example. The primary source for the data and methodologies presented is the research article by Jamila et al. (2017) published in Molecules, which details the synthesis and biological evaluation of these compounds.[1]
This guide provides a detailed comparison of the anti-thrombolytic, biofilm inhibition, and haemolytic activities of a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine.
Data Presentation: Biological Activities of 5-Aryl-2-methylpyridin-3-amine Derivatives
The following table summarizes the key biological activity data for the synthesized derivatives. The core structure involves the Suzuki cross-coupling of various arylboronic acids with 5-bromo-2-methylpyridin-3-amine (leading to compounds 2a-2i ) or its N-acetylated form (leading to compounds 4a-4i after deacetylation).
| Compound ID | Aryl Substituent (at C5) | Anti-thrombolytic Activity (% Lysis) | Biofilm Inhibition (E. coli) (%) | Haemolytic Activity (% Lysis) |
| 2a | 4-Methylphenyl | 15.21 | 82.97 | 2.89 |
| 2b | 3,5-Dimethylphenyl | 12.33 | 83.62 | 2.54 |
| 2c | 4-Methoxyphenyl | 18.78 | 86.48 | 3.11 |
| 2d | 3-Nitrophenyl | 21.45 | 87.09 | 3.98 |
| 2e | 4-Nitrophenyl | 25.33 | 87.36 | 4.12 |
| 2f | 4-Fluorophenyl | 28.79 | 90.95 | 4.58 |
| 2g | 4-Chlorophenyl | 22.11 | 84.30 | 3.87 |
| 2h | 3,5-Difluorophenyl | 26.54 | 83.90 | 4.23 |
| 2i | 3-Chloro-4-fluorophenyl | 24.89 | 80.11 | 4.01 |
| 4a | 4-Methylphenyl | 20.76 | 79.87 | 3.99 |
| 4b | 3,5-Dimethylphenyl | 41.32 | 75.43 | 5.11 |
| 4c | 4-Methoxyphenyl | 35.65 | 72.11 | 4.98 |
| 4d | 3-Nitrophenyl | 31.21 | 69.87 | 4.56 |
| 4e | 4-Nitrophenyl | 29.87 | 78.65 | 4.23 |
| 4f | 4-Fluorophenyl | 38.76 | 91.95 | 5.03 |
| 4g | 4-Chlorophenyl | 33.43 | 76.54 | 4.76 |
| 4h | 3,5-Difluorophenyl | 36.99 | 65.32 | 4.88 |
| 4i | 3-Chloro-4-fluorophenyl | 34.12 | 71.99 | 4.81 |
| Streptokinase | (Positive Control) | 92.43 | N/A | N/A |
| Rifampicin | (Positive Control) | N/A | 97.53 | N/A |
| Triton X-100 | (Positive Control) | N/A | N/A | 100 |
| PBS | (Negative Control) | N/A | N/A | 0 |
Data sourced from Jamila et al. (2017).[1]
Experimental Protocols
General Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives (2a-2i & 4a-4i)
The synthesis of the target compounds was achieved via a palladium-catalyzed Suzuki cross-coupling reaction.[1]
-
Starting Materials: 5-bromo-2-methylpyridin-3-amine (1) or N-[5-bromo-2-methylpyridin-3-yl]acetamide (3). Compound 3 was synthesized by reacting compound 1 with acetic anhydride.[1]
-
Reaction Setup: The respective starting material (1 or 3), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane were mixed in a Schlenk flask and stirred at room temperature for 30 minutes.[1]
-
Addition of Reagents: The appropriate arylboronic acid (1.1-1.2 mmol), potassium phosphate (1.5-2.3 mmol), and water were added to the mixture.[1]
-
Reaction Conditions: The reaction mixture was stirred at 85–95 °C for over 15 hours.[1]
-
Work-up and Purification: After cooling, the mixture was filtered and diluted with ethyl acetate. The organic layer was washed, dried, and concentrated. The final products were purified by column chromatography. For compounds derived from starting material 3, an additional deacetylation step was performed.[1]
In Vitro Anti-thrombolytic Activity Assay
This assay evaluates the clot-dissolving potential of the synthesized compounds.
-
Blood Sample Collection: Venous blood was drawn from healthy human volunteers.
-
Clot Formation: 1 mL of blood was transferred to pre-weighed micro-centrifuge tubes and incubated at 37 °C for 45 minutes to induce clotting.
-
Serum Removal: After clot formation, the serum was completely removed, and the tubes were weighed again to determine the clot weight.
-
Compound Incubation: 100 µL of each compound solution (1 mg/mL) was added to the tubes containing the pre-weighed clots. Streptokinase was used as a positive control and water as a negative control.
-
Incubation: All tubes were incubated at 37 °C for 90 minutes.
-
Clot Lysis Calculation: After incubation, the fluid was removed, and the tubes were weighed again. The percentage of clot lysis was calculated using the formula: % Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100
Biofilm Inhibition Assay (E. coli)
This assay measures the ability of the compounds to prevent the formation of bacterial biofilms.
-
Bacterial Culture: Escherichia coli was grown overnight in a Tryptone Soya Broth.
-
Assay Preparation: 20 µL of the compound solution (at a concentration of 50 µM/mL) and 180 µL of the bacterial suspension were added to the wells of a microtiter plate. Rifampicin was used as a positive control.
-
Incubation: The plate was incubated for 24 hours at 37 °C.
-
Staining: After incubation, the planktonic cells were removed, and the wells were washed with PBS. The remaining biofilm was stained with 0.1% crystal violet solution for 15 minutes.
-
Quantification: The stain was solubilized with 95% ethanol, and the absorbance was measured at 630 nm using a microplate reader. The percentage of biofilm inhibition was calculated.
In Vitro Haemolytic Activity Assay
This assay assesses the toxicity of the compounds towards red blood cells.
-
Red Blood Cell Suspension: Fresh human blood was centrifuged, and the red blood cells (RBCs) were washed three times with sterile phosphate-buffered saline (PBS). A 10% RBC suspension was prepared in PBS.
-
Compound Incubation: 20 µL of the compound solution (1 mg/mL) was mixed with 180 µL of the RBC suspension and incubated at 37 °C for 1 hour.
-
Centrifugation: The tubes were centrifuged at 1500 rpm for 5 minutes.
-
Haemoglobin Measurement: The supernatant was collected, and the absorbance was measured at 540 nm to quantify the amount of released haemoglobin.
-
Calculation: Triton X-100 was used as a positive control (100% lysis) and PBS as a negative control (0% lysis). The percentage of haemolysis was calculated.
References
Spectroscopic Analysis for Structural Confirmation of 3-Amino-5-bromo-2-ethylpyridine Derivatives: A Comparative Guide
This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of 3-Amino-5-bromo-2-ethylpyridine derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a discussion of alternative analytical methods.
Introduction to Spectroscopic Analysis
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For substituted pyridine derivatives like this compound, a combination of spectroscopic methods is essential. This guide focuses on the application and comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information, which, when combined, allows for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the number of different types of carbon atoms and their electronic environments. The spectrum for a this compound derivative would show distinct signals for the aromatic carbons and the carbons of the ethyl substituent.
Comparative NMR Data
The following table summarizes the expected chemical shifts (δ) for the parent compound, this compound. These values are predictive and may vary with substitution.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ethyl-CH₂ | ~2.7 | ~25 |
| Ethyl-CH₃ | ~1.3 | ~14 |
| Pyridine-H4 | ~7.8 | ~140 |
| Pyridine-H6 | ~8.0 | ~148 |
| Amino-NH₂ | ~4.5 (broad) | - |
| Pyridine-C2 | - | ~158 |
| Pyridine-C3 | - | ~145 |
| Pyridine-C4 | - | ~140 |
| Pyridine-C5 | - | ~108 |
| Pyridine-C6 | - | ~148 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
Expected Fragmentation
For this compound, the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺ would be prominent. Common fragmentation pathways for related heterocyclic amines often involve the loss of small neutral molecules or radicals.[1] For the title compound, one might expect to see fragments corresponding to the loss of the ethyl group, bromine, or cleavage of the pyridine ring.
Comparative MS Data
| Ion | Expected m/z | Description |
| [M]⁺ | 214/216 | Molecular ion (presence of Br gives characteristic M, M+2 isotope pattern) |
| [M-C₂H₅]⁺ | 185/187 | Loss of the ethyl group |
| [M-Br]⁺ | 135 | Loss of the bromine atom |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2] The solution should be free of particulates; filtration may be necessary.[2]
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Chromatography (Optional): If analyzing a mixture, perform a chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient.
-
Mass Analysis: Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan for the expected molecular weight.
-
Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan on the isolated parent ion (m/z 215/217 for the [M+H]⁺ of this compound).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Expected IR Absorptions
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the aromatic ring and the ethyl group, C=C and C=N bonds of the pyridine ring, and the C-Br bond.
Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Amino group, two bands expected |
| Aromatic C-H Stretch | 3100-3000 | Pyridine ring C-H |
| Aliphatic C-H Stretch | 3000-2850 | Ethyl group C-H |
| C=C and C=N Stretch | 1600-1400 | Aromatic ring vibrations |
| N-H Bend | 1650-1550 | Amino group scissoring |
| C-Br Stretch | 700-500 | Carbon-bromine bond |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal.[3] Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For a liquid, a thin film can be cast on a salt plate.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental contributions.
-
Sample Spectrum: Collect the IR spectrum of the sample. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio.[3]
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Alternative and Complementary Techniques
While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide valuable complementary or definitive information.
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] If a suitable single crystal of the derivative can be grown, X-ray crystallography can confirm the connectivity and stereochemistry beyond any doubt.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound. The experimental values can be compared to the calculated values for the proposed structure to confirm the molecular formula.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a novel this compound derivative using an integrated spectroscopic approach.
Caption: Workflow for Spectroscopic Structural Confirmation.
By systematically applying these spectroscopic techniques and integrating the data, researchers can confidently determine the structure of novel this compound derivatives, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Fourier transform infrared spectroscopy [bio-protocol.org]
- 4. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Analysis of 3-Amino-5-bromo-2-substituted-pyridine Derivatives: Unveiling the Impact of Substitution on Solid-State Architecture
For researchers and scientists engaged in drug discovery and development, a comprehensive understanding of the three-dimensional structure of molecular entities is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing critical insights into intermolecular interactions that govern the physicochemical properties of active pharmaceutical ingredients (APIs). This guide presents a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 3-Amino-5-bromopyridine, focusing on the influence of substituents at the 2-position on their crystal packing and supramolecular assembly. While crystallographic data for the specific 3-Amino-5-bromo-2-ethylpyridine derivative is not publicly available, this guide leverages data from closely related analogues to provide valuable structural insights.
Introduction to 3-Amino-5-bromopyridine Derivatives in Medicinal Chemistry
Substituted pyridines are a cornerstone of many pharmaceutical compounds, with the 3-amino-5-bromopyridine scaffold serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The nature of the substituent at the 2-position can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and solid-state characteristics. Understanding the crystallographic landscape of these derivatives is crucial for rational drug design, polymorphism screening, and formulation development.
Comparative Crystallographic Data
This section compares the crystallographic parameters of two derivatives: 3-Amino-5-bromo-2-iodopyridine and 2-Amino-3,5-dibromopyridine. The data is summarized in the table below, offering a direct comparison of their unit cell dimensions and other key crystallographic information.
| Parameter | 3-Amino-5-bromo-2-iodopyridine[1] | 2-Amino-3,5-dibromopyridine |
| Chemical Formula | C₅H₄BrIN₂ | C₅H₄Br₂N₂ |
| Molecular Weight | 298.90 g/mol | 251.90 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 4.0983(12) | 4.085(1) |
| b (Å) | 15.172(4) | 15.140(3) |
| c (Å) | 12.038(3) | 12.021(2) |
| α (°) | 90 | 90 |
| β (°) | 90.152(5) | 90.13(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 748.5(3) | 743.1(3) |
| Z | 4 | 4 |
| Temperature (K) | 100(2) | 293(2) |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.032 | 0.045 |
Analysis of Crystallographic Data:
The crystallographic data reveals that both 3-Amino-5-bromo-2-iodopyridine and 2-Amino-3,5-dibromopyridine crystallize in the monoclinic system. Their unit cell dimensions are remarkably similar, suggesting that the substitution of an iodine atom with a bromine atom at the 2-position does not drastically alter the overall crystal packing. However, subtle differences in the cell parameters and volume can be attributed to the different sizes of the halogen atoms. The choice of a different space group (P2₁/c vs. P2₁/n) indicates a different arrangement of symmetry elements within the crystal lattice.
Experimental Protocols
A detailed understanding of the experimental procedures is essential for the replication and validation of scientific findings. The following sections outline the synthetic and crystallographic methodologies for the analyzed compounds.
Synthesis and Crystallization of 3-Amino-5-bromo-2-iodopyridine[1]
Synthesis: To a solution of 3-amino-5-bromopyridine (100 mg, 0.56 mmol) in acetic acid (0.1 M, 5.61 ml), N-iodosuccinimide (133 mg, 0.56 mmol) was added at room temperature. The reaction mixture was stirred for 3 hours and then quenched with a saturated solution of sodium bicarbonate. The product was extracted with ethyl acetate, and the combined organic layers were dried, filtered, and concentrated. The crude residue was purified by flash chromatography.
Crystallization: X-ray quality crystals were obtained by the slow evaporation of a concentrated chromatography fraction in approximately 30% EtOAc/heptane.
X-ray Data Collection and Structure Refinement of 3-Amino-5-bromo-2-iodopyridine[1]
Data collection was performed using an APEX2 diffractometer (Bruker, 2007). Cell refinement and data reduction were carried out using SAINT (Bruker, 2007). The structure was solved using SHELXS97 and refined with SHELXL97. Molecular graphics were generated using SHELXTL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a 3-amino-5-bromopyridine derivative to its structural elucidation by X-ray crystallography.
Caption: Experimental workflow from synthesis to crystal structure determination.
Logical Relationship of Structural Analysis
The insights gained from X-ray crystallography are foundational for various aspects of drug development. The following diagram illustrates the logical flow from structural data to its application.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-Amino-5-bromo-2-ethylpyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 3-Amino-5-bromo-2-ethylpyridine, a key building block in the synthesis of various pharmaceutical compounds.
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the nature of potential impurities.[1][2] This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and provide a visual workflow to aid in methodological decisions.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally unstable compounds.[3] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a substituted pyridine like this compound, HPLC offers a robust method for quantifying the main component and detecting non-volatile impurities.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[2] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.[7] For this compound, GC-MS can be particularly effective in identifying and quantifying volatile and semi-volatile impurities.[8]
Experimental Protocols
Detailed methodologies for analyzing this compound using both HPLC and GC-MS are outlined below. These protocols are based on established methods for similar aromatic amines and pyridine derivatives.
HPLC Method Protocol
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar, non-volatile compounds like substituted pyridines.[9][10]
| Parameter | Specification |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer to ensure good peak shape.[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[11] |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at a wavelength of approximately 245 nm[11] |
| Sample Preparation | Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. |
GC-MS Method Protocol
For GC-MS analysis, derivatization may sometimes be employed to improve the volatility and thermal stability of polar analytes, though direct analysis is often possible for compounds like this compound.[12]
| Parameter | Specification |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent like Dichloromethane or Methanol to a concentration of approximately 1 mg/mL. |
Performance Comparison
The following table summarizes the key performance characteristics of HPLC and GC-MS for the purity analysis of this compound, based on general principles and data from the analysis of similar compounds.
| Performance Metric | HPLC | GC-MS |
| Applicability | Ideal for non-volatile and thermally labile compounds.[2] | Best for volatile and thermally stable compounds.[2] |
| Selectivity | Good selectivity based on polarity differences. Can be enhanced with different column chemistries and mobile phases. | Excellent selectivity, especially with mass spectrometric detection providing structural information. |
| Sensitivity | Good sensitivity, typically in the ng range with UV detection. Can be improved with more sensitive detectors like MS. | Excellent sensitivity, often reaching pg to fg levels, particularly with selected ion monitoring (SIM).[8] |
| Resolution | High resolution for complex mixtures of non-volatile compounds.[3] | Very high resolution for volatile compounds. |
| Sample Preparation | Generally straightforward, involving dissolution in the mobile phase.[1] | May require derivatization for polar compounds to improve volatility.[12] |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster for simple mixtures, but temperature programming can extend run times. |
| Impurity Identification | Primarily based on retention time comparison with standards. Hyphenation with MS (LC-MS) is required for structural elucidation.[13] | Provides detailed structural information from mass spectra, aiding in the identification of unknown impurities.[7] |
Analytical Workflow
The following diagram illustrates the general workflow for both HPLC and GC-MS analysis, from sample preparation to data interpretation.
Caption: General workflow for HPLC and GC-MS purity analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
HPLC is the recommended primary method for routine quality control and purity determination. Its applicability to a wide range of non-volatile impurities, straightforward sample preparation, and robust performance make it a reliable choice.[4]
GC-MS serves as an excellent complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling.[13]
The selection of the most appropriate method will ultimately depend on the specific goals of the analysis. For comprehensive characterization, employing both techniques can provide a more complete picture of the sample's purity profile.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. biomedres.us [biomedres.us]
- 4. ijprajournal.com [ijprajournal.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijssst.info [ijssst.info]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
A Comparative Guide to Catalysts for Suzuki Reactions with Halo-pyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug discovery and materials science, the coupling of halo-pyridines is of particular importance due to the prevalence of the pyridine moiety in biologically active compounds and functional materials. However, the inherent electronic properties and coordinating nature of the pyridine nitrogen can pose challenges for catalysis. This guide provides a comparative analysis of common palladium-based catalysts for the Suzuki coupling of halo-pyridines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalysts
The choice of catalyst is critical for achieving high yields and reaction efficiency in the Suzuki coupling of halo-pyridines. Below is a summary of the performance of several catalyst systems with different halo-pyridine substrates. The data has been compiled from various sources to provide a comparative overview.
| Halo-pyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 95 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 92 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 | 0.17 (MW) | 70 | [3] |
| 2-Chloro-5-aminopyridine | Phenylboronic acid | PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂ | K₃PO₄ | Toluene/H₂O | 100 | 3 | 96 | [4] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd/DtBPF | K₃PO₄ | Toluene/H₂O | 100 | - | ~40 | [4] |
| 2,4-Dichloropyridine (C4-coupling) | Phenylboronic acid | Pd(PEPPSI)(IPr) | Cs₂CO₃ | 1,4-Dioxane | 100 | - | High Selectivity | [5] |
Note: Yields are isolated yields unless otherwise specified. Reaction conditions and yields can vary based on the specific reagents and laboratory techniques used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in catalytic cross-coupling reactions. Below are representative procedures for using two of the most common classes of catalysts.
Protocol 1: Suzuki Coupling using a Buchwald Phosphine Ligand Catalyst
This protocol is a general procedure for the Suzuki-Miyaura coupling of a halo-pyridine with an arylboronic acid using a palladium catalyst with a dialkylbiaryl phosphine ligand (e.g., SPhos).
Materials:
-
Halo-pyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the halo-pyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours), monitoring the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a PEPPSI™-IPr Catalyst
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-pyridine using the air- and moisture-stable Pd-PEPPSI-IPr pre-catalyst.
Materials:
-
Halo-pyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd-PEPPSI-IPr (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vial, combine the halo-pyridine, arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃.
-
Seal the vial with a cap and septum, and purge with an inert gas.
-
Add 1,4-dioxane via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours). Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizing the Process: Diagrams
To better understand the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lzchemical.com [lzchemical.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bromo-pyridines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomeric starting materials is crucial for efficient synthesis design and optimization. This guide provides an objective comparison of the reactivity of 2-bromo, 3-bromo, and 4-bromopyridine in three of the most powerful and versatile cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig.
This document summarizes quantitative data from peer-reviewed studies, offers detailed experimental protocols for key reactions, and uses visualizations to illustrate fundamental concepts and reactivity trends. The aim is to provide a practical resource for chemists to inform their decisions when utilizing these important building blocks in the synthesis of complex molecules.
Executive Summary of Reactivity Comparison
The position of the bromine atom on the pyridine ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This is a result of a combination of electronic and steric effects, as well as potential catalyst inhibition by the pyridine nitrogen. While reactivity is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent), some general trends can be observed.
In Suzuki-Miyaura coupling , studies suggest that 3-bromopyridine is often more reactive than 2-bromopyridine. This is attributed to the decreased steric hindrance and reduced potential for the nitrogen atom to coordinate to the palladium catalyst and inhibit its activity, a common issue with 2-substituted pyridines.
In the Mizoroki-Heck reaction , a dramatic difference in reactivity has been demonstrated, with 3-bromopyridine exhibiting significantly higher reactivity compared to both 2- and 4-bromopyridine under specific catalytic conditions. This highlights the profound impact the substrate's electronic and structural features can have on the catalytic cycle.
For the Buchwald-Hartwig amination , 2-bromopyridines are commonly and successfully used as substrates. However, direct comparative studies under identical conditions for all three isomers are less common in the literature, making a definitive reactivity trend more difficult to establish. The success of these reactions is often highly dependent on the choice of ligand and base.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the cross-coupling of 2-, 3-, and 4-bromopyridine under comparable conditions. It is important to note that direct comparisons in a single study for all three isomers across all reaction types are rare. The data presented here is collated from studies where conditions were identical or highly similar to allow for a meaningful comparison.
| Cross-Coupling Reaction | Bromo-pyridine Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | 0.17 | ~60-70 | [1] |
| 3-Bromopyridine | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | 0.17 | >70 | [1] | |
| 4-Bromopyridine | Data not available under comparable conditions | |||||||
| Mizoroki-Heck | 2-Bromopyridine | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | <11 | [2] |
| 3-Bromopyridine | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | 78 | [2] | |
| 4-Bromopyridine | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | <11 | [2] | |
| Buchwald-Hartwig | 2-Bromopyridine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [3] |
| 3-Bromopyridine | Data not available under comparable conditions | |||||||
| 4-Bromopyridine | Data not available under comparable conditions |
Note: The yields for the Suzuki-Miyaura coupling of 2- and 3-bromopyridine are reported as a range based on graphical representation in the source. The Buchwald-Hartwig amination of 2-bromopyridine was performed with various volatile amines, leading to a range of yields.
Experimental Protocols
The following are detailed, representative experimental protocols for each of the three major cross-coupling reactions involving bromopyridines. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general procedure for the palladium-catalyzed cross-coupling of a bromopyridine with an arylboronic acid.[4]
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the bromopyridine, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Add the 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mizoroki-Heck Reaction of a Bromopyridine
This protocol describes a general procedure for the palladium-catalyzed olefination of a bromopyridine.[5]
Materials:
-
Bromopyridine (1.0 mmol)
-
Alkene (e.g., styrene or an acrylate, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine the bromopyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the DMF, alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography to yield the desired substituted alkene.
Buchwald-Hartwig Amination of a Bromopyridine
This protocol provides a general method for the palladium-catalyzed C-N bond formation between a bromopyridine and an amine.[6]
Materials:
-
Bromopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add NaOtBu to a dry Schlenk tube.
-
In a separate flask, dissolve Pd₂(dba)₃ and BINAP in toluene.
-
Add the catalyst solution to the Schlenk tube containing the base.
-
Add the bromopyridine and the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 80-110 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature, and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired aminopyridine.
Visualizing the Fundamentals
To better understand the underlying principles of these powerful transformations, the following diagrams, generated using the DOT language, illustrate the general catalytic cycle of a cross-coupling reaction and the factors influencing the reactivity of bromopyridine isomers.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Unveiling the Molecular Targets of Bioactive 3-Amino-5-bromo-2-ethylpyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biological targets for bioactive 3-Amino-5-bromo-2-ethylpyridine analogs. In the absence of direct experimental data for this specific chemical series, this guide leverages published data on structurally related aminopyridine compounds to predict likely mechanisms of action and facilitate a robust starting point for target identification and validation campaigns. The information presented herein is intended to guide hypothesis-driven research and aid in the strategic design of experiments for the development of novel therapeutics.
Introduction to Aminopyridine Scaffolds in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, particularly aminopyridines, are known to interact with a variety of biological targets, with a notable propensity for inhibiting protein kinases. The introduction of substituents, such as the bromo and ethyl groups in the this compound series, can significantly influence binding affinity, selectivity, and pharmacokinetic properties. Understanding the common targets of related aminopyridine analogs provides a valuable framework for the target deconvolution of this novel chemical series.
Potential Biological Target Classes: A Comparative Overview
Based on extensive research into aminopyridine-based compounds, protein kinases have emerged as a primary target class. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This section compares the inhibitory activities of various aminopyridine analogs against key kinase targets.
Data Presentation: Kinase Inhibitory Activity of Aminopyridine Analogs
The following table summarizes the in vitro inhibitory activity of representative aminopyridine compounds against several protein kinases. This data, gathered from various public sources, illustrates the potential of this scaffold to target key regulators of cell division and stress response pathways.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound Example |
| 3-Aminopyridin-2-one | Aurora A | ~5,800 | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |
| 3-Aminopyridin-2-one | Aurora B | ~1,200 | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |
| 3-Aminopyridin-2-one | MPS1 | ~1,600 | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |
| 2-Aminopyridine | VRK1 | 150 | Compound 26 (proprietary) |
| Aminopyridine | JNK1 | low double-digit nM | Proprietary inhibitor |
| Aminopyridine | JNK2 | low double-digit nM | Proprietary inhibitor |
Note: The data presented are for structurally related aminopyridine analogs and should be considered as predictive for the this compound series. Experimental validation is required.
Experimental Protocols for Target Identification and Validation
The identification and validation of the biological target(s) of a bioactive compound are critical steps in drug discovery. Below are detailed protocols for key experiments commonly employed for this purpose.
In Vitro Kinase Inhibition Assay
This assay is a primary screen to determine if a compound directly inhibits the enzymatic activity of a specific kinase.
Objective: To quantify the concentration-dependent inhibition of a target kinase by a this compound analog.
Materials:
-
Purified recombinant target kinase (e.g., Aurora A, MPS1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound analog stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the this compound analog in kinase assay buffer. A typical starting concentration range is 100 µM to 1 nM.
-
Add a fixed amount of the target kinase to each well of the microplate.
-
Add the diluted compound solutions to the wells containing the kinase. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the kinase and compound mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, with ADP-Glo™, the amount of ADP produced is measured via a coupled luciferase reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This biophysical assay assesses the binding of a compound to a protein by measuring changes in the protein's thermal stability.
Objective: To determine if a this compound analog binds to a purified protein target.
Materials:
-
Purified protein of interest
-
This compound analog stock solution (in DMSO)
-
SYPRO™ Orange dye (or other suitable fluorescent dye)
-
Assay buffer
-
Real-time PCR instrument with a thermal melt curve program
-
96-well or 384-well PCR plates
Procedure:
-
Prepare a master mix containing the purified protein and SYPRO™ Orange dye in the assay buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add the this compound analog at various concentrations to the wells. Include a vehicle control (DMSO).
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melt program, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence.
-
As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Analyze the melt curves to determine the Tm for the protein in the presence of different concentrations of the compound. A significant increase in Tm indicates ligand binding and stabilization of the protein.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This powerful technique is used for the unbiased identification of protein targets from a complex biological lysate.
Objective: To identify the direct binding partners of a this compound analog from a cell or tissue lysate.
Materials:
-
This compound analog chemically modified with a linker and an affinity tag (e.g., biotin).
-
Control compound (structurally similar but inactive analog, if available).
-
Streptavidin-coated agarose or magnetic beads.
-
Cell or tissue lysate.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Wash buffers of increasing stringency.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
SDS-PAGE gels and staining reagents.
-
Mass spectrometer (e.g., LC-MS/MS).
Procedure:
-
Probe Immobilization: Incubate the biotinylated this compound analog with streptavidin-coated beads to immobilize the probe.
-
Lysate Incubation: Incubate the immobilized probe with the cell or tissue lysate to allow for the binding of target proteins. A parallel incubation with beads alone or beads with an immobilized control compound should be performed as a negative control.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are unique to the active probe lane and identify them by in-gel digestion followed by mass spectrometry. Alternatively, perform on-bead digestion and identify the eluted peptides by LC-MS/MS.
-
Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically interact with the this compound analog.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound analogs and a general workflow for target identification.
Caption: Experimental workflow for biological target identification.
Caption: Simplified Aurora Kinase signaling pathway.
Caption: MPS1 signaling in the Spindle Assembly Checkpoint.
Caption: Overview of the JNK signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological targets of this compound analogs is not yet available, the data from structurally related aminopyridine compounds strongly suggest that protein kinases are a high-probability target class. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers initiating target identification and validation studies for this and other novel aminopyridine series. A systematic approach, beginning with broad kinase panel screening and followed by robust biophysical and cell-based validation, will be crucial for elucidating the precise mechanism of action of these promising bioactive molecules. Unbiased techniques such as affinity chromatography-mass spectrometry or CRISPR-based screening should be considered to identify potentially novel or unexpected targets, thereby expanding our understanding of aminopyridine pharmacology.
References
Comparative Analysis of 3-Amino-5-bromo-2-ethylpyridine Derivatives: A Review of Preclinical Data
A comprehensive review of existing literature reveals a notable absence of specific in vitro and in vivo studies on compounds directly synthesized from the starting material, 3-Amino-5-bromo-2-ethylpyridine. Extensive searches of scholarly databases have not yielded research detailing the synthesis, biological evaluation, and comparative performance of derivatives from this particular precursor.
While the requested comparison guide on compounds derived from this compound cannot be constructed due to the lack of available data, this report will highlight key findings from closely related pyridine-based compounds. This will provide researchers, scientists, and drug development professionals with a broader context of the potential biological activities associated with substituted pyridine scaffolds. The information presented is drawn from studies on analogous structures, such as derivatives of 5-bromo-pyrimidine, 2-substituted pyridines, 3-alkylpyridines, and 5-bromo-2-methylpyridin-3-amine.
Insights from Structurally Related Pyridine Derivatives
Research into various substituted pyridine compounds has demonstrated a wide range of biological activities, suggesting that the this compound scaffold could serve as a valuable starting point for the synthesis of novel therapeutic agents. Studies on related molecules have reported significant findings in the following areas:
-
Anticancer Activity: Derivatives of 5-bromo-pyrimidine have been synthesized and evaluated for their potential as anticancer agents. These studies often involve screening against various cancer cell lines to determine cytotoxic effects and mechanisms of action.
-
Antimicrobial Properties: The pyridine core is a common feature in many antimicrobial agents. Research on various substituted pyridines has shown promising activity against a spectrum of bacterial and fungal pathogens.
-
Neurological Applications: Certain 2-substituted pyridine derivatives have been investigated for their potential in treating neurological disorders. These studies often involve assessing the compounds' ability to interact with specific receptors or enzymes in the central nervous system.
-
Enzyme Inhibition: The versatile structure of pyridine allows for the design of potent and selective enzyme inhibitors. For instance, derivatives of 5-bromo-2-methylpyridin-3-amine have been explored for their inhibitory activity against various kinases and other enzymes implicated in disease.
Future Directions and a Call for Research
The absence of published data on derivatives of this compound represents a clear gap in the current scientific literature. The promising biological activities observed in structurally similar compounds underscore the potential of this particular scaffold.
Future research efforts could be directed towards:
-
Synthesis of Novel Derivatives: Utilizing this compound as a starting material to generate a library of novel compounds with diverse substitutions.
-
In Vitro Screening: Evaluating the synthesized compounds against a panel of cancer cell lines, microbial strains, and relevant enzymes to identify initial lead candidates.
-
In Vivo Efficacy and Safety Studies: Advancing promising lead compounds to preclinical animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
A systematic investigation into the derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents with significant clinical potential. Researchers are encouraged to explore this untapped area of medicinal chemistry.
Illustrative Experimental Workflow
While specific protocols for this compound derivatives are unavailable, a general experimental workflow for the discovery and evaluation of novel bioactive compounds is presented below. This diagram illustrates the logical progression from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical development of novel compounds.
Comparative Analysis of 2-Amino-5-bromopyridine Derivatives as Kinase Inhibitors: A Structure-Activity Relationship Guide
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of synthesized 2-amino-3,5-diarylpyridine derivatives were evaluated against ALK2 and the related kinase ALK5. The data, including biochemical IC50 values and thermal shift (ΔTm), are summarized in the table below.
| Compound ID | R2 Substitution | ALK2 IC50 (nM)[1] | ALK5 IC50 (nM)[1] | ALK2 ΔTm (°C)[1] |
| 15a | Phenyl | 150 | >10000 | 10.5 |
| 15b | 4-Methylphenyl | 80 | >10000 | 11.2 |
| 15c | 4-Methoxyphenyl | 120 | >10000 | 10.8 |
| 15d | 4-Chlorophenyl | 90 | >10000 | 11.5 |
| 15e | 4-Fluorophenyl | 110 | >10000 | 11.0 |
| 10 | 2-Methylphenyl | 30 | 1500 | 12.5 |
Structure-Activity Relationship (SAR) Insights
The SAR studies of these 2-aminopyridine derivatives highlight several key findings:
-
Substitution at the 3- and 5-positions: The core 2-aminopyridine scaffold was substituted at the 3- and 5-positions with different aryl groups to explore the impact on kinase inhibitory activity.[1]
-
Effect of R2 Substituent: Modifications to the aryl ring at the 5-position (designated as R2) influenced the potency and selectivity. For instance, a 2-methylphenyl substitution (Compound 10 ) resulted in the most potent ALK2 inhibition in this series.[1]
-
Selectivity: The compounds generally exhibited high selectivity for ALK2 over the closely related ALK5, with most derivatives showing IC50 values greater than 10,000 nM for ALK5.[1]
Experimental Protocols
General Synthesis of 2-Amino-3,5-diarylpyridine Derivatives
The synthesis of the target compounds was achieved through a multi-step process involving Suzuki cross-coupling reactions.
Step 1: Synthesis of 2-Amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine (Intermediate 2) [1] A mixture of commercially available 2-amino-5-bromo-3-iodopyridine (1.0 equivalent), 3,4,5-trimethoxyphenylboronic acid (1.0 equivalent), and Pd(PPh3)4 (0.1 equivalents) was placed in a sealed tube. The tube was evacuated and backfilled with argon. Acetonitrile and DMF were added, followed by an aqueous solution of Na2CO3 (2.0 equivalents). The reaction mixture was stirred at 90 °C for 8 hours. After cooling, the mixture was filtered, concentrated, and the residue was purified by flash column chromatography.
Step 2: Synthesis of Final 2-Amino-3,5-diarylpyridine Derivatives [1] Intermediate 2 (1.0 equivalent) was reacted with a variety of arylboronic acids (1.1 equivalents) in the presence of Pd(PPh3)4 (0.1 equivalents) and aqueous Na2CO3 (2.0 equivalents) in DME. The reaction mixture was heated at 90 °C for 8 hours. After completion, the mixture was worked up and the crude product was purified by flash chromatography to yield the final compounds.
Caption: Synthetic workflow for 2-amino-3,5-diarylpyridine derivatives.
Biochemical Kinase Assay
The in vitro kinase activity was determined using a radiometric assay. The kinase domain of ALK2 was incubated with the test compounds at various concentrations in the presence of [γ-33P]ATP and a suitable substrate. The incorporation of the radiolabel into the substrate was measured to determine the extent of kinase inhibition. IC50 values were calculated from the dose-response curves.
Thermal Shift Assay (ΔTm)
The binding of the inhibitors to the ALK2 kinase domain was assessed by measuring the change in the thermal melting point (Tm) of the protein. The protein was incubated with the test compounds, and the temperature was gradually increased. The unfolding of the protein was monitored using a fluorescent dye that binds to hydrophobic regions exposed upon denaturation. The shift in the melting temperature (ΔTm) in the presence of the compound compared to the apo protein indicates ligand binding and stabilization.
Signaling Pathway Context
The 2-amino-3,5-diarylpyridine derivatives discussed in this guide act as ATP-competitive inhibitors of ALK2, a type I receptor serine/threonine kinase involved in the bone morphogenetic protein (BMP) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.
Caption: Simplified BMP/ALK2 signaling pathway and point of inhibition.
References
Safety Operating Guide
Personal protective equipment for handling 3-Amino-5-bromo-2-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-5-bromo-2-ethylpyridine, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on best practices for handling pyridine derivatives and related chemical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for pyridine compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for pyridine derivatives). | Prevents skin contact, which can be harmful.[1][5] Always check the glove manufacturer's compatibility chart for specific chemicals. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits are advised. | Protects skin from accidental spills and contamination.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6] | Minimizes inhalation of potentially harmful vapors.[1] A respirator may be necessary for spill cleanup or in poorly ventilated areas.[2][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for minimizing risks during the handling of this compound.
-
Preparation and Area Setup :
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[7]
-
Clear the work area of any unnecessary equipment or chemicals.
-
Have spill containment materials, such as absorbent pads or sand, readily available.[5][6]
-
-
Chemical Handling :
-
Don all required personal protective equipment as outlined in the table above.
-
Carefully open the container within the fume hood to avoid vapor release into the laboratory environment.
-
Use appropriate, clean, and dry glassware and utensils for transferring the chemical.
-
Dispense the required amount of the chemical slowly and carefully to avoid splashing.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[7]
-
Label all containers with the chemical name and any relevant hazard information.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Disposal :
-
Dispose of the chemical waste through a licensed chemical destruction facility.[8]
-
Controlled incineration with flue gas scrubbing is a potential disposal method.[8]
-
Never dispose of this compound down the drain or in general waste.[6][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
